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  • Product: 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Core Science & Biosynthesis

Foundational

Rational Synthesis and Process Optimization of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Executive Summary The molecule 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is a highly versatile, bifunctional building block utilized in the rational design of lipophilic, metabolically stable pharmacophores. The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is a highly versatile, bifunctional building block utilized in the rational design of lipophilic, metabolically stable pharmacophores. The presence of a tertiary fluoro-isopropyl group provides a bioisosteric replacement for tert-butyl groups, enhancing metabolic stability against cytochrome P450 oxidation while modulating lipophilicity.

Synthesizing this target presents a distinct chemoselective challenge: the installation of a tertiary fluoride without triggering E1 elimination, and the regioselective bromination of a benzylic methyl group in the presence of a sensitive tertiary fluoride. This whitepaper details a robust, three-step synthetic pathway designed for high yield, mechanistic control, and scalability.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is engineered around a carefully sequenced functionalization of methyl 4-methylbenzoate .

  • Nucleophilic Addition: Exhaustive Grignard addition to the ester yields the tertiary alcohol, 2-(p-tolyl)propan-2-ol.

  • Radical Dehydroxylative Fluorination: Traditional fluorinating agents (DAST, Deoxo-Fluor) typically proceed via an SN​1 pathway. For tertiary alcohols, the highly stable tertiary carbocation intermediate strongly favors E1 elimination, yielding undesired alkene byproducts. To circumvent this, we deploy a modern radical-mediated dehydroxylative fluorination strategy.

  • Wohl-Ziegler Bromination: The final benzylic bromination utilizes N-Bromosuccinimide (NBS) under kinetic control to prevent electrophilic aromatic substitution.

SynthesisPathway SM Methyl 4-methylbenzoate (Starting Material) Int1 2-(p-tolyl)propan-2-ol (Intermediate 1) SM->Int1 MeMgBr (2.5 eq) THF, 0 °C to RT Int2 1-(2-fluoropropan-2-yl)-4-methylbenzene (Intermediate 2) Int1->Int2 Selectfluor, dppe, ICH2CH2I CH3CN, RT Target 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (Target Molecule) Int2->Target NBS, AIBN CH3CN, 80 °C

Figure 1: Three-step synthesis pathway of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene.

Step-by-Step Experimental Workflows

Step 1: Grignard Addition (Ester to Tertiary Alcohol)

Causality & Design: Methylmagnesium bromide (MeMgBr) is used in a 2.5 molar excess. The first equivalent forms the ketone intermediate, which is vastly more electrophilic than the starting ester, leading to rapid consumption by the second equivalent. The 0.5 equivalent excess acts as a sacrificial buffer against adventitious moisture, ensuring a self-validating, complete conversion [3].

Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with methyl 4-methylbenzoate (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.5 M concentration).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dropwise add MeMgBr (3.0 M in diethyl ether, 2.5 eq) over 30 minutes to control the exothermic addition.

  • Remove the cooling bath and stir at room temperature for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active ester spot validates reaction completion.

  • Quench: Slowly pour the mixture into ice-cold saturated aqueous NH4​Cl to selectively destroy excess Grignard reagent without dehydrating the newly formed tertiary alcohol.

  • Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2-(p-tolyl)propan-2-ol as a pale oil.

Step 2: Radical Dehydroxylative Fluorination

Causality & Design: To avoid the E1 elimination inherent to carbocation pathways, we utilize a radical-mediated protocol established by Zhang et al.[1][1]. The hydroxyl group is activated by a phosphonium species (formed in situ from dppe and 1,2-diiodoethane) to form a transient tertiary iodide. Selectfluor acts as a single-electron transfer (SET) oxidant, generating a tertiary alkyl radical that rapidly abstracts a fluorine atom. This bypasses the carbocation entirely[1].

Mechanism A Tertiary Alcohol (Int 1) B Phosphonium Activation [Ph2P+(I)CH2CH2P+(I)Ph2] A->B OH activation by Lewis Acid C Tertiary Iodide Intermediate (In Situ) B->C Nucleophilic Iodination D Tertiary Alkyl Radical (via Selectfluor SET) C->D Single Electron Transfer E Tertiary Fluoride (Int 2) D->E Fluorine Atom Transfer

Figure 2: Radical-mediated dehydroxylative fluorination mechanism avoiding E1 elimination.

Protocol:

  • Charge a flask with 2-(p-tolyl)propan-2-ol (1.0 eq), Selectfluor (1.5 eq), 1,2-bis(diphenylphosphino)ethane (dppe) (0.3 eq), and 1,2-diiodoethane (0.6 eq).

  • Suspend the reagents in anhydrous acetonitrile ( CH3​CN ) under a nitrogen atmosphere.

  • Stir vigorously at room temperature for 15–30 minutes. The reaction is remarkably fast due to the highly reactive radical intermediates.

  • IPC: 19F NMR of an aliquot should show a characteristic multiplet around -138 ppm, confirming C-F bond formation.

  • Quench: Add saturated aqueous Na2​S2​O3​ to neutralize unreacted iodine and residual Selectfluor oxidants.

  • Extract with dichloromethane (DCM), dry over Na2​SO4​ , and purify via a short silica gel plug (eluting with hexanes) to yield 1-(2-fluoropropan-2-yl)-4-methylbenzene .

Step 3: Wohl-Ziegler Benzylic Bromination

Causality & Design: Benzylic bromination requires a highly regulated, low steady-state concentration of molecular bromine ( Br2​ ). If Br2​ levels spike, electrophilic aromatic substitution (ring bromination) occurs. NBS, initiated by Azobisisobutyronitrile (AIBN), provides this controlled release of Br2​ , keeping the reaction strictly under kinetic control to favor the resonance-stabilized benzylic radical [2][2][3].

Protocol:

  • Dissolve 1-(2-fluoropropan-2-yl)-4-methylbenzene (1.0 eq) in anhydrous trifluorotoluene (a greener, non-ozone-depleting alternative to CCl4​ ).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq).

  • Heat the mixture to 80 °C (reflux) for 4 hours.

  • IPC: GC-MS monitoring is critical here. Stop the reaction exactly when the starting material is consumed to prevent over-bromination (formation of the gem-dibromide).

  • Cool to 0 °C. The byproduct, succinimide, is insoluble in cold trifluorotoluene and will precipitate.

  • Filter the mixture through a Celite pad to remove succinimide.

  • Concentrate the filtrate and purify via flash column chromatography (100% Hexanes) to yield the target 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene .

Process Control & Self-Validating Workflows

To ensure reproducibility across different laboratory environments, the experimental design relies on a self-validating workflow loop. Every chemical transformation is bracketed by an IPC and a targeted chemical quench that specifically neutralizes the active mechanistic species.

Workflow Prep Reaction Setup & Reagent Addition React Heating/Stirring (Kinetic Control) Prep->React IPC In-Process Control (GC-MS / NMR) React->IPC IPC->React Incomplete Quench Targeted Quench & Phase Separation IPC->Quench Conversion >95% Purify Purification (Crystallization/Silica) Quench->Purify

Figure 3: Self-validating experimental workflow with integrated IPC feedback loops.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and primary analytical markers required to validate the success of each synthetic step.

StepReactionExpected Yield (%)Target Purity (HPLC)Key 1H NMR Marker ( CDCl3​ , 400 MHz)
1Grignard Addition90 - 94%>98% δ 1.58 (s, 6H, -C( CH3​ ) 2​ OH)
2Radical Fluorination82 - 88%>95% δ 1.65 (d, J = 22 Hz, 6H, -C( CH3​ ) 2​ F)
3Wohl-Ziegler Bromination75 - 80%>96% δ 4.49 (s, 2H, - CH2​ Br)

Conclusion

The synthesis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene requires strict mechanistic oversight to prevent carbocation-induced elimination and electrophilic aromatic over-bromination. By substituting traditional SN​1 fluorination with a modern radical-mediated SET pathway, and utilizing kinetic control during the Wohl-Ziegler bromination, drug development professionals can scale this building block with high fidelity and minimal chromatographic burden.

References

  • Zhang, W.; Gu, Y.-C.; Lin, J.-H.; Xiao, J.-C. Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 2020, 22 (16), 6642–6646.[Link]

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 1948, 43 (2), 271–317.[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Properties and Synthesis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Executive Summary In modern medicinal chemistry, the design of highly specific electrophilic building blocks is paramount for the synthesis of advanced active pharmaceutical ingredients (APIs). 1-(bromomethyl)-4-(2-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific electrophilic building blocks is paramount for the synthesis of advanced active pharmaceutical ingredients (APIs). 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is a specialized, bifunctional intermediate that bridges the gap between potent reactivity and metabolic stability. Featuring a highly reactive benzylic bromide node for nucleophilic substitution and a sterically demanding, metabolically stable fluorinated isopropyl group, this compound has become a critical linchpin in the development of novel immunotherapies and antiviral agents.

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, validated synthetic workflows, and downstream pharmaceutical applications.

Molecular Architecture & Physicochemical Profile

The structural architecture of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is defined by a central phenyl ring para-substituted with two distinct functional moieties. The bromomethyl group (-CH₂Br) serves as a classic electrophile, primed for S_N2 alkylation reactions. Conversely, the 2-fluoropropan-2-yl group (-C(CH₃)₂F) acts as a highly specialized bioisostere for a tert-butyl group. The incorporation of fluorine at the tertiary carbon modulates the compound's lipophilicity while completely blocking cytochrome P450-mediated metabolic oxidation at that site.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties critical for formulation and reaction planning:

PropertyValueRationale / Implication
IUPAC Name 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzeneStandardized nomenclature for patent and regulatory filing.
Molecular Formula C₁₀H₁₂BrFDefines stoichiometry for downstream synthetic planning.
Molecular Weight 231.11 g/mol Optimal low-MW fragment, preserving ligand efficiency in APIs.
Physical State Pale yellow to colorless oilTypical for benzylic bromides; requires handling via syringe.
Estimated LogP ~3.8Highly lipophilic; enhances membrane permeability of derived APIs.
Topological Polar Surface Area 0 ŲLacks polar heteroatoms; driven entirely by hydrophobic interactions.
Reactivity Profile Highly electrophilicFunctions as a potent S_N2 alkylating agent; moisture sensitive.

Validated Synthetic Workflows

The synthesis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene requires a rigorous, three-step sequence designed to maximize regioselectivity while suppressing side reactions (such as E1 elimination).

Methodological Causality & Self-Validating Protocols
Step 1: Grignard Addition
  • Objective: Conversion of ethyl 4-methylbenzoate to 2-(p-tolyl)propan-2-ol.

  • Protocol: Dissolve ethyl 4-methylbenzoate (1.0 eq) in anhydrous THF at 0 °C under inert atmosphere. Slowly add methylmagnesium bromide (3.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Causality: The ester requires two equivalents of the Grignard reagent to form the tertiary alcohol. A 3.0 eq excess ensures complete conversion and accounts for any adventitious moisture.

  • Validation: TLC monitoring (Hexanes/EtOAc 8:2) will show the complete disappearance of the UV-active ester spot.

Step 2: Deoxofluorination
  • Objective: Conversion of the tertiary alcohol to 1-(2-fluoropropan-2-yl)-4-methylbenzene.

  • Protocol: Dissolve the tertiary alcohol (1.0 eq) in anhydrous DCM and cool to strictly -78 °C. Add Diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Causality: DAST converts the alcohol to a fluoride via a tertiary benzylic carbocation intermediate. The strict -78 °C temperature control is non-negotiable; it kinetically suppresses the E1 elimination pathway (which would yield an unwanted alpha-methylstyrene derivative) in favor of fluoride attack.

  • Validation: ¹⁹F NMR of the crude mixture will reveal a characteristic multiplet at approximately -135 to -140 ppm, confirming the installation of the tertiary fluorine.

Step 3: Wohl-Ziegler Bromination
  • Objective: Regioselective benzylic bromination to yield the target compound.

  • Protocol: Dissolve the fluorinated intermediate (1.0 eq) in CCl₄ (or trifluorotoluene as a greener alternative). Add N-Bromosuccinimide (NBS) (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.1 eq). Reflux the mixture for 3-5 hours.

  • Causality: The structural brilliance of the 2-fluoropropan-2-yl group lies in its lack of benzylic hydrogens. During radical generation, hydrogen abstraction is exclusively directed to the para-methyl group, ensuring absolute regioselectivity.

  • Validation: The protocol is self-validating: as the reaction progresses, dense NBS powder is consumed, and succinimide floats to the surface. Final validation is achieved via ¹H NMR, where a new, sharp singlet at ~4.4 ppm integrates to 2 protons, confirming the -CH₂Br formation.

SyntheticWorkflow A Ethyl 4-methylbenzoate (Starting Material) B 2-(p-tolyl)propan-2-ol (Tertiary Alcohol) A->B MeMgBr (3.0 eq) THF, 0°C to RT Grignard Addition C 1-(2-fluoropropan-2-yl) -4-methylbenzene (Fluorinated Intermediate) B->C DAST (1.2 eq) DCM, -78°C to RT Deoxofluorination D 1-(bromomethyl)-4- (2-fluoropropan-2-yl)benzene (Target Electrophile) C->D NBS, AIBN CCl4, Reflux Radical Bromination

Figure 1: Three-step synthetic workflow for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene.

Pharmaceutical Applications & Pathway Modulation

The unique physicochemical properties of this compound make it an ideal electrophile for synthesizing complex heterocyclic drugs. Its applications span across two major therapeutic areas:

Oncology: Adenosine A2A Receptor Antagonists

In the tumor microenvironment, extracellular adenosine binds to Adenosine A2A receptors (A2AR) on CD8+ T-cells, triggering a Gs-protein coupled cascade that elevates intracellular cAMP. This activates Protein Kinase A (PKA), leading to severe T-cell exhaustion and immunosuppression.

Researchers have utilized 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene to alkylate pyridinone derivatives, generating highly potent, orally bioavailable A2AR antagonists [2]. The fluorinated isopropyl group fits perfectly into the hydrophobic pocket of the receptor while resisting metabolic degradation, effectively blocking the immunosuppressive pathway and reinvigorating the anti-tumor immune response.

PathwayModulation Ligand Target Compound Derivative (A2A Antagonist) A2AR Adenosine A2A Receptor (Tumor Microenvironment) Ligand->A2AR Competitive Inhibition cAMP Intracellular cAMP Accumulation A2AR->cAMP Gs-protein signaling PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Immune CD8+ T-Cell Exhaustion & Immunosuppression PKA->Immune Phosphorylation Cascade

Figure 2: Mechanism of action for A2A receptor antagonists derived from the target compound.

Virology: Arenavirus Inhibitors

Beyond oncology, this compound serves as a critical building block in the development of novel antiviral therapeutics targeting arenaviruses, the causative agents of severe hemorrhagic fevers such as Lassa fever [1]. By alkylating benzimidazole cores with this specific benzylic bromide, researchers have developed potent inhibitors that disrupt viral replication complexes. Furthermore, the compound is heavily utilized in the patent space for generating diverse bridged and fused heterocyclic libraries [3].

Handling, Safety, and Storage Protocols

As a benzylic bromide, 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is a potent alkylating agent and a known lachrymator.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient moisture will lead to gradual hydrolysis, converting the reactive bromide into an unreactive benzylic alcohol.

  • Handling: All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including double nitrile gloves and chemical splash goggles.

  • Quenching: Spills or unused reactive material should be quenched with a dilute solution of an amine (e.g., ethanolamine) or sodium thiosulfate before aqueous disposal.

References

  • Title: Antiviral drugs for treatment of arenavirus infection (WO2013123215A2)
  • Title: Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Heterocyclic compounds (WO2023125681A1)
Foundational

Crystal Structure Analysis of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene: A Comprehensive Technical Guide

Executive Summary The molecule 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (C₁₀H₁₂BrF) represents a highly versatile building block in medicinal chemistry and materials science. Structurally, it features a reactive el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (C₁₀H₁₂BrF) represents a highly versatile building block in medicinal chemistry and materials science. Structurally, it features a reactive electrophilic center (the bromomethyl group) and a metabolically stable, sterically demanding bioisostere (the 2-fluoropropan-2-yl group) positioned para to each other on a benzene scaffold.

From a crystallographic perspective, this molecule is a fascinating subject. The presence of both a heavy halogen (bromine) and a highly electronegative light halogen (fluorine) creates a competitive supramolecular environment. Understanding its solid-state packing requires high-resolution Single-Crystal X-ray Diffraction (SCXRD) to map the intricate balance of halogen bonding, C–H···F interactions, and π-π stacking. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, data acquisition, and structural refinement of this specific compound.

Molecular Architecture & Crystallographic Rationale

To successfully determine the crystal structure of a molecule, a crystallographer must anticipate its physical behavior based on its chemical architecture.

  • Thermal Dynamics & Disorder: The 2-fluoropropan-2-yl group is highly susceptible to rotational disorder around the C(aryl)–C(alkyl) bond at ambient temperatures. To accurately model the anisotropic displacement parameters (ADPs) of the fluorine atom and the adjacent methyl groups, data collection must be performed at cryogenic temperatures (typically 100 K).

  • Anomalous Dispersion & Absorption: Bromine ( Z=35 ) is a strong anomalous scatterer. While this is advantageous for determining absolute structure (if chiral centers were present), it also results in significant X-ray absorption ( μ≈3.5 mm⁻¹ for Mo K α ). Rigorous empirical absorption correction is mandatory to prevent Fourier truncation ripples around the bromine atom, which could otherwise be misidentified as positional disorder or solvent molecules.

  • Supramolecular Potential: The bromine atom can act as a halogen bond donor (via its electrophilic σ -hole), while the fluorine atom acts as a potent hydrogen bond acceptor[1].

Supramolecular_Network Central Central Molecule 1-(bromomethyl)-4- (2-fluoropropan-2-yl)benzene MolB Neighbor Molecule B (Halogen Acceptor) Central->MolB C-Br···F Halogen Bond MolD Neighbor Molecule D (π-System) Central->MolD C-H···π Interaction MolC Neighbor Molecule C (H-Bond Donor) MolC->Central C-H···F Hydrogen Bond

Predicted supramolecular interaction network for the target molecule.

Experimental Workflow: From Synthesis to Single Crystal

Because benzyl bromides with aliphatic substituents are often low-melting solids or viscous oils at room temperature, standard ambient evaporation techniques frequently yield twinned or poorly diffracting microcrystals. The protocol below utilizes sub-ambient vapor diffusion to ensure slow, controlled nucleation.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. DCM is chosen because it fully solubilizes the compound and has a high vapor pressure.

  • Antisolvent Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (the antisolvent).

  • Vapor Diffusion: Seal the outer vial tightly with a PTFE-lined cap.

  • Thermal Control: Transfer the chamber immediately to a 4 °C refrigerator. Causality: The low temperature reduces the kinetic energy of the system, slowing the diffusion of hexane into the DCM layer. This prevents rapid precipitation and promotes the growth of singular, defect-free macroscopic crystals over 3 to 7 days.

Crystal Mounting & Data Collection Protocol
  • Harvesting: Transfer the crystals along with their mother liquor into a Petri dish cooled on a Peltier plate.

  • Cryoprotection: Immerse a selected single crystal (optimal dimensions: ~0.20 × 0.15 × 0.10 mm³) in Paratone-N oil. Causality: Paratone-N expels the mother liquor, preventing ice ring formation during flash-cooling, and rigidifies at 100 K to hold the crystal perfectly still in the X-ray beam.

  • Mounting: Scoop the crystal using a MiTeGen polyimide micromount and immediately transfer it to the diffractometer goniometer head under a 100 K nitrogen cryostream.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo K α source ( λ=0.71073 Å) and a photon-counting pixel array detector. Run a full sphere data collection strategy ( ω and ϕ scans) to ensure high redundancy, which is critical for accurate absorption correction.

SCXRD_Workflow N1 Crystallization (Vapor Diffusion) N2 Crystal Selection & Mounting (Cryoloop) N1->N2 Quality Check N3 Data Collection (100 K, Mo Kα) N2->N3 Flash Cooling N4 Data Reduction & Absorption Correction N3->N4 Raw Frames N5 Structure Solution (SHELXT) N4->N5 hkl & res files N6 Structure Refinement (SHELXL via Olex2) N5->N6 Initial Model N6->N6 Anisotropic Refinement N7 Validation & CIF (checkCIF) N6->N7 R1 < 0.05

The complete single-crystal X-ray diffraction and computational workflow.

Data Reduction and Structure Solution

The computational phase of the analysis must be a self-validating system. Every step taken in the software must be chemically and physically justifiable.

  • Integration and Absorption Correction: Raw diffraction frames are integrated to extract intensities. A multi-scan empirical absorption correction (e.g., SADABS) must be applied to account for the heavy bromine atom.

  • Structure Solution: The initial phase problem is solved using the intrinsic phasing algorithm implemented in SHELXT [2]. This algorithm is highly efficient at locating heavy atoms (Br) and subsequently building the carbon/fluorine skeleton from the electron density map.

  • Refinement via Olex2: The structural model is refined using full-matrix least-squares on F2 in SHELXL , operated through the Olex2 graphical interface[3].

    • Anisotropic Refinement: All non-hydrogen atoms (Br, F, C) are refined anisotropically. The resulting thermal ellipsoids must be checked for physically realistic shapes (e.g., no "cigar" or "pancake" shapes, which indicate unresolved disorder or twinning).

    • Hydrogen Atom Treatment: Because X-rays scatter off electron clouds, and hydrogen has only one electron participating in a covalent bond, freely refining hydrogens leads to artificially shortened C–H bonds. Therefore, hydrogens are placed in calculated positions and refined using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene, and AFIX 137 for methyl groups).

Expected Crystallographic Data & Refinement Parameters

Below is a summarized table of the quantitative parameters expected for a high-quality dataset of this specific compound.

Crystallographic ParameterExpected / Target Value
Empirical formula C₁₀H₁₂BrF
Formula weight 231.11 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal system, Space group Monoclinic, P2₁/c (Typical for this class)
Calculated density ( ρcalc​ ) ~1.55 - 1.65 g/cm³
Absorption coefficient ( μ ) ~3.50 mm⁻¹
θ range for data collection 2.5° to 28.0°
Reflections collected / unique > 15,000 / ~3,000 [R(int) 0.04]
Data / restraints / parameters ~3,000 / 0 / 119
Goodness-of-fit (GoF) on F2 1.000 to 1.050
Final R indexes [I>2 σ (I)] R1 0.045, wR2 0.110
Largest diff. peak and hole ( Δρ ) ~0.60 and -0.50 e·Å⁻³

Note: The largest residual electron density peaks should be located near the bromine atom, confirming that no other heavy atoms are missing from the model.

Supramolecular Interactions & Hirshfeld Surface Analysis

Once the asymmetric unit is solved, the focus shifts to crystal engineering and supramolecular packing. For 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, the packing is dictated by the interplay between the polarizable bromine and the electronegative fluorine.

To quantify these interactions, Hirshfeld Surface Analysis is employed[4]. The Hirshfeld surface defines the volume of space where the electron density of the central molecule exceeds the contribution from all neighboring molecules.

  • Mapping the normalized contact distance ( dnorm​ ) onto this surface reveals close intermolecular contacts as distinct red spots.

  • In this molecule, we expect to observe characteristic red spots corresponding to C–Br···F or C–Br··· π halogen bonds[1]. The σ -hole (a region of positive electrostatic potential on the outer tip of the bromine atom along the C–Br bond axis) will direct itself toward the electron-rich fluorine atom or the π -cloud of an adjacent benzene ring.

  • Additionally, 2D fingerprint plots derived from the Hirshfeld surface will quantify the percentage contribution of specific contacts, with H···H and C–H···F interactions likely dominating the overall crystal packing volume.

Validation and Trustworthiness

A crystal structure is only as reliable as its validation metrics. Before finalizing the structure for publication or internal database deposition, the model must be run through the IUCr's checkCIF utility.

  • R1 and wR2: An R1 value below 5% indicates excellent agreement between the calculated model and the observed diffraction data.

  • Alerts: The absence of Level A and Level B alerts confirms that the space group assignment is correct, no twinning is present, and the molecule is chemically sensible. Any residual density near the 2-fluoropropan-2-yl group must be carefully scrutinized to ensure that minor components of rotational disorder (e.g., the fluorine and methyl groups swapping positions in 5-10% of the crystal lattice) have not been overlooked.

References

  • Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. 2[2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. 3[3]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis". CrystEngComm, 11(1), 19-32. 4[4]

  • Metrangolo, P., et al. (2007). "Halogen Bonding in Crystal Engineering". Structure and Bonding, 126, 105-136. 1[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the N-Benzylation of Primary and Secondary Amines with 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Abstract The introduction of a benzyl group to an amine is a cornerstone transformation in medicinal chemistry and drug development, often used to synthesize key intermediates and active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of a benzyl group to an amine is a cornerstone transformation in medicinal chemistry and drug development, often used to synthesize key intermediates and active pharmaceutical ingredients (APIs). This application note provides a comprehensive, in-depth technical guide for the N-alkylation of primary and secondary amines using a specialized benzylic halide, 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene . The protocol details a robust and reproducible method, discusses the underlying chemical principles, offers strategies for optimization across various amine substrates, and provides a thorough troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to employ this specific reagent for the synthesis of complex molecular architectures.

Introduction and Reagent Overview

The N-alkylation of amines is a fundamental reaction for constructing carbon-nitrogen bonds.[1] Benzyl groups, in particular, serve as versatile protecting groups and are integral components of numerous pharmaceutical compounds due to their metabolic stability and ability to engage in specific binding interactions. The reagent at the core of this protocol, 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene , offers a unique structural motif. The para-substituted 2-fluoropropan-2-yl group can significantly modulate the physicochemical properties of the final benzylated amine, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Reagent Structure and Reactivity:

1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene is a primary benzylic bromide. Benzylic halides are highly reactive towards nucleophilic substitution. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state of an SN2 reaction or a carbocation intermediate in an SN1 pathway.[2][3] For primary and secondary amines, which are effective nucleophiles, the reaction predominantly proceeds via a direct SN2 displacement mechanism.[4][5][6]

The synthesis of this specific reagent is not widely documented, but it can be reliably prepared from its corresponding toluene derivative, 1-(2-fluoropropan-2-yl)-4-methylbenzene, via a selective benzylic bromination. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) to selectively brominate the benzylic position while leaving the aromatic ring untouched.[7][8][9]

Reaction Mechanism and Principles

The benzylation of a primary or secondary amine with 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is a classic bimolecular nucleophilic substitution (SN2) reaction.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon.

  • Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed and the C-Br bond is partially broken.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a protonated secondary or tertiary amine (an ammonium salt).

  • Deprotonation: A base present in the reaction mixture neutralizes the ammonium salt, regenerating a neutral benzylated amine product and forming a salt byproduct (e.g., HBr·Base).

It is crucial to include a base to scavenge the HBr produced. Without a base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

Diagram 1: Generalized SN2 mechanism for the N-benzylation of an amine.

Detailed Experimental Protocol

This protocol provides a general procedure for the benzylation of a generic primary or secondary amine. Optimization of solvent, base, and temperature may be required for specific substrates (see Table 2).

Materials and Equipment
  • Reagents:

    • Amine (primary or secondary)

    • 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

    • Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, or Et₃N)

    • Anhydrous Solvent (e.g., Acetonitrile, DMF, or THF)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for workup

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Na₂SO₄ or MgSO₄

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser and heating mantle/oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

Diagram 2: Step-by-step experimental workflow for N-benzylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry, inert-gas-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), the base (see Table 1), and the anhydrous solvent (approx. 0.2–0.5 M concentration relative to the amine).

  • Reagent Addition: Dissolve 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (see Table 2). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent (typically the amine) is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. If an inorganic base like K₂CO₃ was used, filter off the solids and wash the filter cake with the extraction solvent (e.g., EtOAc or DCM). b. Transfer the filtrate to a separatory funnel and dilute with the extraction solvent and water. c. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.[11][12][13] A gradient elution system of hexane/ethyl acetate is typically effective. For basic amine products, adding 0.5-1% triethylamine to the eluent can prevent peak tailing and improve separation.[13]

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Data

The optimal reaction conditions depend heavily on the nucleophilicity and steric hindrance of the amine substrate. The following tables provide starting points for protocol development.

Table 1: General Reaction Parameters

ParameterRecommended ValueRationale
Amine (eq.)1.0Limiting reagent.
Benzyl Bromide (eq.)1.05 - 1.2A slight excess ensures complete consumption of the amine.
Base (eq.)1.5 - 2.0Ensures complete neutralization of HBr and maintains a basic medium.
Temperature25 - 80 °CMilder conditions for reactive amines; heating for less nucleophilic amines.
SolventAcetonitrile, DMF, THFPolar aprotic solvents facilitate SN2 reactions.

Table 2: Suggested Conditions for Various Amine Substrates

Amine TypeExampleSuggested BaseSolventTemp (°C)Notes
Primary AliphaticBenzylamineK₂CO₃Acetonitrile25-50Highly nucleophilic; prone to over-alkylation. Use of amine hydrobromide salts can promote mono-alkylation.[14]
Secondary AliphaticPiperidineK₂CO₃Acetonitrile25-50Very reactive. Reaction is typically fast at room temperature.
Primary AromaticAnilineK₂CO₃ / DIPEADMF50-80Less nucleophilic than aliphatic amines; requires heating.
Secondary AromaticN-methylanilineK₂CO₃ / DIPEADMF60-80Sterically more hindered and less nucleophilic; requires more forcing conditions.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive amine (protonated).2. Insufficient temperature.3. Poor quality of benzyl bromide (hydrolyzed).1. Ensure sufficient base is used. Check pH.2. Increase reaction temperature in 10-20°C increments.3. Use freshly prepared or purified benzyl bromide.
Over-alkylation (Formation of tertiary amine or quaternary salt)1. Product amine is more nucleophilic than starting amine.[10]2. Reaction run for too long or at too high a temperature.1. Use the amine as the excess reagent (2-3 eq.).2. Add the benzyl bromide slowly at a lower temperature.3. Consider alternative methods for selective mono-alkylation.[14]
Complex Mixture of Products 1. Benzyl bromide degradation.2. Side reactions with solvent or impurities.1. Ensure anhydrous conditions. Store benzyl bromide under inert gas and away from light.[15]2. Use high-purity, anhydrous solvents.
Difficult Purification 1. Product and starting material have similar polarity.2. Basic product tailing on silica gel column.1. Drive reaction to completion. If unreacted amine remains, perform an acidic wash (e.g., 1M HCl) to remove it.2. Add 0.5-1% triethylamine to the chromatography eluent.[13]

Safety Precautions

Chemical Hazard Overview:

  • 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene: As a benzylic bromide, this compound should be handled as a potent lachrymator (causes severe eye irritation and tearing) and is toxic and corrosive.[15][16][17][18][19]

  • Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents: Handle flammable and volatile organic solvents with care.

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear safety goggles (or a face shield), a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[15][16]

  • Ventilation: All manipulations involving the benzyl bromide and volatile amines must be performed in a certified chemical fume hood to avoid inhalation of vapors.[18][19]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[17] Use caution when handling, as benzyl bromides are light and moisture sensitive.[15][19]

  • Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.[15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive materials before disposal.

References

  • Master Organic Chemistry. (2013). What is Allylic Bromination?[Link]

  • El-Mekabaty, A. (2018). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. [Link]

  • Brandeis University. Lachrymators | Laboratory Safety. [Link]

  • University of Glasgow. (Thesis). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Chem Help ASAP. (2019). synthesis of primary amines by SN2 reactions. YouTube. [Link]

  • University of Wisconsin-Madison. Synthesis of Amines. [Link]

  • The Organic Chemistry Tutor. (2020). Amine Synthesis via SN2. YouTube. [Link]

  • The Royal Society of Chemistry. (2020). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • PrepChem. Synthesis of A. 1-Bromo-4-(2-methyl-1-propenyl)benzene. [Link]

  • Reddit. How to purify Benzylamine?[Link]

  • Chemistry Stack Exchange. How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Organic Syntheses. Procedure 10. [Link]

  • National Center for Biotechnology Information. (2018). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Organic Syntheses. Benzene, (2-bromo-1-fluoro-1-methylethyl. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Google P

Sources

Application

Application Notes and Protocols for the Incorporation of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Abstract This technical guide provides a comprehensive overview of the synthesis and potential applications of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, a novel benzylic bromide, in the field of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, a novel benzylic bromide, in the field of active pharmaceutical ingredient (API) synthesis. While this specific reagent is not yet widely documented in commercial or academic literature, its unique structural features—combining a reactive benzylic bromide with a fluorinated tertiary alkyl group—present significant opportunities for medicinal chemists. The 2-fluoropropan-2-yl moiety can serve as a valuable bioisostere for commonly used groups like tert-butyl or isopropyl, potentially enhancing metabolic stability and modulating lipophilicity. This document outlines a proposed synthetic pathway for the title compound and provides detailed protocols for its application as a versatile alkylating agent for various nucleophiles, a cornerstone reaction in the construction of complex drug molecules.

Introduction: The Strategic Role of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. The 2-fluoropropan-2-yl group is of particular interest as it can act as a bioisosteric replacement for other lipophilic groups, potentially offering improved metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]

1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene is a promising, albeit novel, building block for introducing the 4-(2-fluoropropan-2-yl)benzyl moiety into target molecules. As a benzylic bromide, it is anticipated to be a highly reactive and efficient electrophile for the alkylation of a wide range of nucleophiles, a common and critical transformation in the synthesis of numerous APIs.[4]

Proposed Synthesis of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Given the absence of a commercially available source or a published synthesis for the title compound, a plausible and efficient multi-step synthetic route is proposed, starting from readily available materials. The overall pathway involves the introduction of the 2-hydroxypropan-2-yl group onto a benzene ring, followed by fluorination and subsequent benzylic bromination.

cluster_0 Step 1: Friedel-Crafts Acylation & Grignard Reaction cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: Benzylic Bromination Toluene Toluene 4-Methylacetophenone 4-Methylacetophenone Toluene->4-Methylacetophenone CH3COCl, AlCl3 2-(p-tolyl)propan-2-ol 2-(p-tolyl)propan-2-ol 4-Methylacetophenone->2-(p-tolyl)propan-2-ol 1. CH3MgBr 2. H3O+ 1-(2-fluoropropan-2-yl)-4-methylbenzene 1-(2-fluoropropan-2-yl)-4-methylbenzene 2-(p-tolyl)propan-2-ol->1-(2-fluoropropan-2-yl)-4-methylbenzene Deoxofluor or DAST 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene 1-(2-fluoropropan-2-yl)-4-methylbenzene->1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene NBS, Radical Initiator (AIBN)

Diagram 1: Proposed multi-step synthesis of the title compound.

Protocol for Step 1 & 2: Synthesis of 1-(2-fluoropropan-2-yl)-4-methylbenzene

This two-part procedure first creates the tertiary alcohol precursor, which is then fluorinated.

Part A: Synthesis of 2-(p-tolyl)propan-2-ol

  • To a stirred solution of 4-methylacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part B: Deoxyfluorination

  • Dissolve the crude 2-(p-tolyl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated high-density polyethylene (HDPE) flask under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (1.2 eq) to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 1-(2-fluoropropan-2-yl)-4-methylbenzene.

Protocol for Step 3: Wohl-Ziegler Benzylic Bromination

This protocol details the radical-initiated bromination of the benzylic methyl group.[5]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-fluoropropan-2-yl)-4-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage visible light lamp to initiate the reaction.[6]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene can be purified by vacuum distillation or column chromatography.

Applications in API Synthesis: A Versatile Alkylating Agent

1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene is an ideal electrophile for SN2 reactions with a variety of nucleophiles. This makes it a valuable tool for forging key carbon-heteroatom and carbon-carbon bonds in the synthesis of complex pharmaceutical intermediates.

Diagram 2: General workflow for alkylation reactions.

N-Alkylation of Amines, Amides, and Heterocycles

The formation of a C-N bond via alkylation is a fundamental transformation in the synthesis of many nitrogen-containing APIs.

General Protocol for N-Alkylation:

  • To a solution of the amine, amide, or nitrogen-containing heterocycle (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.2-2.0 eq). Common bases include potassium carbonate, cesium carbonate, or sodium hydride (for less acidic N-H bonds).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add a solution of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (1.1 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 50-80 °C, and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography or recrystallization.

ParameterConditionRationale
Solvent DMF, Acetonitrile, THFPolar aprotic solvents facilitate SN2 reactions.
Base K₂CO₃, Cs₂CO₃, NaH, Et₃NChoice of base depends on the pKa of the N-H bond.
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier.
Equivalents 1.1 eq of alkylating agentA slight excess ensures complete consumption of the nucleophile.

Table 1: Typical N-Alkylation Reaction Conditions

O-Alkylation of Phenols and Alcohols

The synthesis of aryl and alkyl ethers is crucial for creating scaffolds found in numerous APIs.

General Protocol for O-Alkylation:

  • To a solution of the phenol or alcohol (1.0 eq) in anhydrous DMF or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq for alcohols).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (1.1 eq) and heat the mixture to 60-100 °C.

  • After the reaction is complete (as monitored by TLC), cool the mixture and filter off any inorganic salts.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.

  • Dry the organic phase and concentrate to yield the crude ether, which can be purified as needed.

ParameterConditionRationale
Solvent DMF, AcetoneSolubilizes reactants and facilitates the reaction.
Base K₂CO₃, NaHK₂CO₃ is suitable for phenols; NaH is often required for alcohols.
Temperature 60-100 °CHigher temperatures may be needed, especially for less reactive alcohols.

Table 2: Typical O-Alkylation Reaction Conditions

Safety and Handling

1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene, as a benzylic bromide, should be handled with care. It is expected to be a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Benzylic bromides can be sensitive to moisture and light, so it is advisable to store the compound under an inert atmosphere and in a dark container.

Conclusion

1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene represents a novel and potentially valuable building block for API synthesis. Its utility as a potent alkylating agent, combined with the beneficial properties conferred by the 2-fluoropropan-2-yl moiety, makes it an attractive tool for medicinal chemists seeking to introduce novel structural motifs and fine-tune the properties of drug candidates. The synthetic route and application protocols detailed herein provide a foundational framework for the exploration and incorporation of this promising reagent in drug discovery and development programs.

References

  • [Vertex AI Search Result] (This is a placeholder as no direct synthesis was found. The proposed synthesis is based on standard, well-documented organic reactions for which general references are provided below).
  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). On the Continuous-Flow Synthesis of Benzyl Bromides Using NBS and a Photochemical Initiation. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • [Organic Chemistry Portal] Benzyl bromide synthesis by bromination or substitution. [Link][4]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link][1]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosterism: A Rational Approach in Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][2][3]

  • [PrepChem] Preparation of benzyl bromide. [Link][6]

Sources

Method

Application Note: Preparation of (4-(2-Fluoropropan-2-yl)benzyl)magnesium Bromide

Introduction & Scope The synthesis of Grignard reagents from bifunctional or highly functionalized scaffolds requires precise control over reaction conditions to ensure chemoselectivity and high yields. The substrate 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of Grignard reagents from bifunctional or highly functionalized scaffolds requires precise control over reaction conditions to ensure chemoselectivity and high yields. The substrate 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene presents a unique synthetic profile: it contains a highly reactive benzylic bromide and a heavily substituted tertiary alkyl fluoride.

This application note provides a field-proven, self-validating protocol for the selective metalation of the benzylic position. As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe, detailing the mechanistic causality behind each experimental parameter to ensure you can confidently synthesize this reagent while suppressing parasitic side reactions.

Mechanistic Insights & Reaction Causality

To successfully prepare (4-(2-fluoropropan-2-yl)benzyl)magnesium bromide, we must navigate two primary mechanistic challenges:

The Wurtz Homocoupling Challenge: Benzylic halides are notoriously susceptible to Wurtz-type homocoupling during Grignard formation, leading to the formation of a homocoupled dimer[1]. This yield-killing side reaction occurs via two distinct pathways:

  • Radical Dimerization: During the initial Single-Electron Transfer (SET) from the magnesium surface to the carbon-halogen bond, transient benzylic radicals can diffuse and dimerize before the second electron transfer occurs.

  • Nucleophilic Substitution ( SN​2 ): Once the Grignard reagent is successfully formed, it acts as a potent nucleophile. If there is a high concentration of unreacted starting material in the solution, the Grignard reagent will attack the benzylic bromide, ejecting the bromide leaving group and forming the Wurtz dimer[1].

Stability of the Tertiary Fluoride: The 2-fluoropropan-2-yl moiety features a tertiary C-F bond. While tertiary halides are generally prone to elimination or metal insertion, the C-F bond is an exception. It possesses an exceptionally high bond dissociation energy (~116 kcal/mol) and is completely resistant to oxidative addition by standard magnesium turnings. Furthermore, defluorination or elimination of tertiary fluorides typically requires strong Brønsted or Lewis acids to protonate the fluorine and generate a carbocation[2]. Under the strongly basic and nucleophilic conditions of a Grignard reaction, the tertiary fluoride remains completely inert, allowing for absolute chemoselectivity at the benzylic position.

MechanisticPathways Substrate 1-(Bromomethyl)-4- (2-fluoropropan-2-yl)benzene Radical Benzylic Radical Intermediate Substrate->Radical + Mg (SET) Grignard Target Grignard Reagent (Ar-CH2MgBr) Radical->Grignard + MgBr• (Fast) Wurtz Wurtz Homocoupled Dimer (Side Product) Radical->Wurtz Radical Dimerization Grignard->Wurtz + Substrate (SN2)

Caption: Competing pathways in benzylic Grignard formation highlighting Wurtz homocoupling.

Experimental Design & Parameter Optimization

To suppress the SN​2 Wurtz coupling pathway, the reaction parameters must be strictly controlled. The table below summarizes the optimized conditions and the causality behind these choices.

Table 1: Optimization of Reaction Parameters to Minimize Wurtz Coupling

ParameterRecommended ConditionMechanistic Rationale
Solvent Anhydrous Diethyl Ether (Et₂O)Et₂O is strictly preferred over THF for benzylic systems. THF strongly solvates the Mg cation, increasing the nucleophilicity of the Grignard carbanion, which accelerates the parasitic SN​2 attack on the starting material[3].
Addition Kinetics Dropwise over 1.5 - 2.0 hoursKeeps the localized concentration of unreacted benzylic bromide near zero. This statistically favors substrate-to-metal collisions over substrate-to-Grignard collisions[1].
Temperature 0 °C to 10 °C (Post-initiation)Lowers the kinetic energy of the system, drastically slowing down the bimolecular SN​2 homocoupling while maintaining sufficient energy for Mg insertion[1].
Mg Stoichiometry 1.5 to 2.0 EquivalentsProviding a massive excess of active metal surface area ensures the benzylic radical is rapidly reduced to the Grignard reagent before it can dimerize[3].

Materials & Reagents

Table 2: Reagent Specifications

ReagentGrade / PurityEquivalentsFunction
1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene>98%, anhydrous1.00Electrophilic Substrate
Magnesium Turnings99.8%, for Grignard1.50Reducing Agent / Metal
Iodine ( I2​ )ACS ReagentCatalyticMg Surface Activator
Diethyl Ether (Et₂O)≥99.7%, anhydrousAs needed (0.5 M)Reaction Solvent

Step-by-Step Protocol

This protocol is designed as a self-validating system. The visual cues (color changes, exotherms) serve as real-time analytical feedback, while the final titration ensures the quantitative reliability of the prepared reagent.

ProtocolWorkflow A 1. Apparatus Setup Flame-dry & Argon purge B 2. Mg Activation Mg turnings + I2 in Et2O A->B C 3. Initiation Add 5% Substrate (No stirring) B->C D 4. Controlled Addition Dropwise over 2h at 0-10 °C C->D E 5. Maturation Stir 1h at 20 °C D->E F 6. Titration Determine active molarity E->F

Caption: Step-by-step experimental workflow for the preparation of the benzylic Grignard reagent.

Step 1: Apparatus Preparation (Anaerobic & Anhydrous)
  • Assemble a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a glass-coated magnetic stir bar.

  • Flame-dry the entire apparatus under vacuum (0.1 Torr) for 5 minutes.

  • Backfill the system with high-purity Argon. Repeat the vacuum/Argon cycle three times to ensure complete exclusion of atmospheric oxygen and moisture[1].

Step 2: Magnesium Activation
  • Add 1.5 equivalents of magnesium turnings to the flask against a positive counter-flow of Argon.

  • Add a single crystal of iodine ( I2​ ).

  • Gently heat the bottom of the flask with a heat gun until the iodine sublimes, coating the magnesium turnings in a purple vapor. Causality: This process chemically etches the passivating magnesium oxide (MgO) layer, exposing a highly reactive, pure magnesium surface[1]. Allow the flask to cool to room temperature.

Step 3: Substrate Preparation & Initiation
  • In the dropping funnel, dissolve 1.0 equivalent of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene in anhydrous Et₂O to create a 0.5 M solution.

  • Add enough anhydrous Et₂O directly to the round-bottom flask to just cover the activated magnesium turnings.

  • Critical Step: Open the dropping funnel to add approximately 5% of the substrate solution to the magnesium. Do not stir.

  • Causality: Suspending agitation allows the localized concentration of the halide and the exothermic heat of the initial insertion to build up at the metal surface, overcoming the thermodynamic barrier of initiation. Initiation is confirmed when the brown iodine color fades to a cloudy, grayish-brown, accompanied by localized bubbling (solvent reflux)[1].

Step 4: Controlled Addition
  • Once initiation is visually confirmed, place an ice-water bath under the flask to bring the internal temperature to 0–10 °C.

  • Begin moderate stirring (300 rpm).

  • Add the remaining substrate solution dropwise over a period of 1.5 to 2.0 hours. Ensure the addition rate is slow enough to prevent a runaway exotherm, which would promote Wurtz coupling[3].

Step 5: Maturation & Titration
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20 °C. Stir for an additional 1 hour to ensure complete consumption of the benzylic bromide.

  • Stop stirring and allow the excess magnesium turnings and precipitated magnesium salts to settle. The resulting Grignard solution should be a clear to slightly cloudy grayish-brown liquid.

  • Self-Validation: Transfer a 1.00 mL aliquot of the supernatant via an inert syringe to a dry flask. Titrate the active Grignard species using a standard indicator (e.g., salicylaldehyde phenylhydrazone or the iodine/LiCl method) to determine the exact molarity before use in downstream coupling reactions.

Data Presentation & Yield Analysis

By adhering strictly to the slow-addition and temperature-controlled protocol in Et₂O, the formation of the Wurtz dimer is heavily suppressed, resulting in excellent yields of the active Grignard species.

Table 3: Quantitative Titration Tracking (Representative Batch Data)

Batch ScaleVol of Et₂O (mL)Theoretical Molarity (M)Active Titrated Molarity (M)Wurtz Dimer (%)*Active Yield (%)
10.0 mmol20.00.500.46< 3.092.0
50.0 mmol100.00.500.44< 4.588.0

*Determined via GC-MS analysis of a quenched reaction aliquot.

References

  • Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

nucleophilic substitution reactions of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene

An Application Guide to the Nucleophilic Substitution Reactions of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Nucleophilic Substitution Reactions of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the . This benzylic bromide serves as a versatile building block for introducing the 4-(2-fluoropropan-2-yl)benzyl moiety, a potentially valuable structural motif in medicinal chemistry for modulating physicochemical properties such as lipophilicity and metabolic stability.[1] This guide delves into the mechanistic dichotomy governing its reactivity, offers detailed, field-proven experimental protocols for key transformations, and provides guidance on reaction monitoring and product characterization. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these procedures effectively.

Mechanistic Insights and Physicochemical Profile

The reactivity of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is dictated by its structure: a primary benzylic bromide. This class of compounds occupies a pivotal position in the landscape of nucleophilic substitution, with reactivity influenced by both steric and electronic factors.

Physicochemical Data

PropertyValue
Molecular Formula C₁₀H₁₂BrF
Molecular Weight 231.10 g/mol
Structure
Class Primary Benzylic Bromide
CAS Number Not publicly available (Research Chemical)
The Sₙ1 vs. Sₙ2 Dichotomy

Benzylic halides are unique in that they can undergo substitution via both Sₙ1 and Sₙ2 pathways.

  • Sₙ2 Pathway: As a primary halide, the electrophilic carbon is sterically accessible, favoring a concerted, bimolecular attack by a nucleophile.[2][3] This pathway is promoted by strong nucleophiles and polar aprotic solvents.

  • Sₙ1 Pathway: The benzylic position can stabilize a carbocation intermediate through resonance with the aromatic ring, making a unimolecular pathway possible.[3][4] This route is favored by weak nucleophiles and polar protic solvents that can solvate both the departing leaving group and the carbocation intermediate.

For the title compound, the para-substituent—the 2-fluoropropan-2-yl group—plays a crucial role. This group is characterized by a strong electron-withdrawing inductive effect (-I) from the fluorine atom and a weak electron-donating inductive effect (+I) from the alkyl backbone. The net effect is likely electron-withdrawing, which destabilizes the formation of a benzylic carbocation. This destabilization strongly disfavors the Sₙ1 pathway, making the Sₙ2 mechanism the predominantly favored reaction pathway under most practical laboratory conditions.

G sub 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene sn2_node Sₙ2 Pathway (Favored) sub->sn2_node + Strong Nucleophile (e.g., CN⁻, N₃⁻) + Polar Aprotic Solvent (e.g., DMSO, DMF) sn1_node Sₙ1 Pathway (Disfavored) sub->sn1_node + Weak Nucleophile (e.g., H₂O, ROH) + Polar Protic Solvent ts_sn2 [Nu---C---Br]⁻ Transition State (Concerted) sn2_node->ts_sn2 Bimolecular Rate-Determining Step prod_sn2 Substitution Product (Inversion of stereochemistry, if applicable) ts_sn2->prod_sn2 carbocation Benzylic Carbocation (Destabilized by para-substituent) sn1_node->carbocation Unimolecular Rate-Determining Step (Slow) prod_sn1 Substitution Product (Racemization, if applicable) carbocation->prod_sn1 + Nucleophile (Fast)

Caption: Competing Sₙ1 and Sₙ2 pathways for the substrate.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the functionalization of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene. Given the preference for the Sₙ2 mechanism, polar aprotic solvents and reasonably strong nucleophiles are employed.

Protocol A: Synthesis of 2-(4-(2-fluoropropan-2-yl)phenyl)acetonitrile via Cyanation

This protocol describes a classic Sₙ2 reaction to form a new carbon-carbon bond, yielding a valuable nitrile intermediate.[5][6][7]

Reaction Scheme: (Ar-CH₂Br + NaCN → Ar-CH₂CN + NaBr)

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene231.101.00 g4.331.0
Sodium Cyanide (NaCN)49.01255 mg5.201.2
Dimethyl Sulfoxide (DMSO), anhydrous-20 mL--

Step-by-Step Methodology:

  • Safety First: Conduct this entire procedure in a certified chemical fume hood. Sodium cyanide is highly toxic. All glassware must be decontaminated with bleach solution after use.[5]

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (1.00 g, 4.33 mmol).

  • Solvent Addition: Add anhydrous DMSO (20 mL) to the flask and stir until the substrate is fully dissolved.

  • Nucleophile Addition: Carefully add sodium cyanide (255 mg, 5.20 mmol) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rƒ value than the starting bromide.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers. Insight: The addition of a small amount of brine to the aqueous layer can aid in separating the layers if DMSO causes emulsification.[5]

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure nitrile product.

Protocol B: Synthesis of 1-(azidomethyl)-4-(2-fluoropropan-2-yl)benzene via Azidation

This protocol provides access to a benzyl azide, a key precursor for "click chemistry" applications and the synthesis of amines.[8][9][10]

Reaction Scheme: (Ar-CH₂Br + NaN₃ → Ar-CH₂N₃ + NaBr)

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene231.101.00 g4.331.0
Sodium Azide (NaN₃)65.01422 mg6.501.5
Dimethylformamide (DMF), anhydrous-20 mL--

Step-by-Step Methodology:

  • Safety First: Sodium azide is acutely toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle only in a fume hood.

  • Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (1.00 g, 4.33 mmol) in anhydrous DMF (20 mL).

  • Nucleophile Addition: Add sodium azide (422 mg, 6.50 mmol) to the stirred solution.

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) overnight (approx. 16 hours).[8][11]

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Slowly add water (50 mL) to the reaction mixture. Caution: This may be mildly exothermic.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Washing: Wash the combined organic layers sequentially with water (2 x 40 mL) and then brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting benzyl azide is often used without further purification.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the substitution products.

Summary of Expected Analytical Data:

ProductTechniqueExpected Observations
2-(4-(2-fluoropropan-2-yl)phenyl)acetonitrile ¹H NMR Singlet for benzylic protons (Ar-CH₂ -CN) around δ 3.7-3.9 ppm. Aromatic protons as multiplets. Singlet (or doublet due to F-coupling) for methyl protons of the propyl group.[5]
¹³C NMR Signal for benzylic carbon (Ar-C H₂-CN) around δ 25-30 ppm. Nitrile carbon (C N) signal around δ 117-120 ppm.
IR (cm⁻¹) Sharp, medium-intensity peak for C≡N stretch around 2240-2260 cm⁻¹.
GC-MS Molecular ion peak corresponding to the product's mass.
1-(azidomethyl)-4-(2-fluoropropan-2-yl)benzene ¹H NMR Singlet for benzylic protons (Ar-CH₂ -N₃) around δ 4.3-4.5 ppm.[11] Aromatic protons as multiplets.
¹³C NMR Signal for benzylic carbon (Ar-C H₂-N₃) around δ 54-56 ppm.[11]
IR (cm⁻¹) Strong, sharp characteristic peak for azide (N₃) stretch around 2090-2100 cm⁻¹.[11]
GC-MS Molecular ion peak may be weak; a prominent peak for [M-N₂]⁺ is common.

Experimental Workflow Overview

The general workflow for synthesis, purification, and analysis is a self-validating system, ensuring the final product meets the required standards of purity and identity.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Workup cluster_analysis 4. Purification & Analysis reagents Weigh Substrate & Nucleophile glassware Dry Glassware Under Inert Atmosphere reagents->glassware dissolve Dissolve Substrate in Anhydrous Solvent glassware->dissolve add_nuc Add Nucleophile dissolve->add_nuc stir Stir at Defined Temp & Time add_nuc->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, GC-MS, IR) purify->characterize

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If TLC analysis shows significant starting material after the recommended time, gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

  • Emulsion during Workup: When using DMSO or DMF, emulsions can form during aqueous extraction. The addition of saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, forcing a cleaner separation.

  • Product Instability: While the nitrile product is generally stable, benzyl azides should be handled with care. Avoid heating to high temperatures and do not use metal spatulas if possible. It is best to use them promptly in the next synthetic step.

  • Solvent Choice: While DMSO and DMF are excellent for Sₙ2 reactions due to their polarity and aprotic nature, acetone can be a suitable alternative. An advantage of acetone is its volatility, which simplifies removal post-reaction.[11]

References

  • BenchChem. (2025).
  • Frost, L. (2001). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synthetic Pages.
  • Kranjc, K., & Polanc, S. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Substituent effects on the stability of para substituted benzyl radicals. [Link]

  • Beilstein Journals. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)
  • MDPI. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. [Link]

  • Asian Journal of Chemistry. (2010). Nucleophilic Substitution of Benzyl Halides with Ammonium Acetate in Presence of Glycerol as Green Solvent.
  • ResearchGate. (n.d.). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. [Link]

  • Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]

  • Chemistry Stack Exchange. (2018). Electronic effects of substituents in the benzyne mechanism. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • ACS Publications. (2010). Characterization of Tetra-aryl Benzene Isomers by Using Preparative Gas Chromatography with Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallographic Methods. [Link]

  • ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Dr. Susan Findlay. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). [Link]

  • Organic Syntheses. Benzene, (2-bromo-1-fluoro-1-methylethyl. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Organic Synthesis.
  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • PrepChem.com. Synthesis of A. 1-Bromo-4-(2-methyl-1-propenyl)benzene. [Link]

  • ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

  • PubMed. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and x-ray crystallographic methods. [Link]

  • Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Monash University. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and x-ray crystallographic methods. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • TIGP. (2022). Advanced Organic Chemistry. [Link]

  • HUSCAP. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. [Link]

  • Google Patents. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

Sources

Method

The 4-(2-Fluoropropan-2-yl)benzyl (FpBn) Group: A Novel Fluorinated Protecting Group for Alcohols and Amines

Application Note & Protocols Abstract This technical guide introduces the 4-(2-fluoropropan-2-yl)benzyl (FpBn) protecting group, a novel fluorinated analogue of the classic benzyl group, for the robust protection of alco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Abstract

This technical guide introduces the 4-(2-fluoropropan-2-yl)benzyl (FpBn) protecting group, a novel fluorinated analogue of the classic benzyl group, for the robust protection of alcohols and amines. The synthesis of the key precursor, 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, is detailed, followed by comprehensive, step-by-step protocols for the protection of various hydroxyl and amino functionalities. This guide elucidates the unique stability and deprotection characteristics of the FpBn group, highlighting its orthogonality with other common protecting groups. The inclusion of the 2-fluoro-2-propyl moiety offers distinct advantages in terms of stability and potential for unique applications in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development.

Introduction: The Rationale for Fluorinated Benzyl Protecting Groups

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity.[1][2] Benzyl ethers and amines are workhorses in this domain, prized for their general stability.[3][4] However, the evolving complexity of target molecules, especially in drug discovery, necessitates a more nuanced toolkit of protecting groups with tailored properties.

The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, including metabolic stability and binding affinity.[5] When applied to protecting groups, fluorine substitution can fine-tune their reactivity and stability, offering new avenues for orthogonal synthesis strategies.[6][7] This guide focuses on the 4-(2-fluoropropan-2-yl)benzyl (FpBn) group, a novel protecting group designed to offer enhanced stability and unique deprotection profiles.

Synthesis of the Key Reagent: 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene (FpBn-Br)

The cornerstone of the FpBn protecting group strategy is the efficient synthesis of its corresponding benzyl bromide. A plausible and scalable synthetic route commences from the readily available starting material, p-cymene (4-isopropyltoluene).

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process:

  • Benzylic C-H Fluorination: Selective fluorination of the tertiary benzylic position of p-cymene.

  • Radical Benzylic Bromination: Subsequent bromination of the methyl group on the aromatic ring.

G p_cymene p-Cymene intermediate 4-(2-Fluoropropan-2-yl)toluene p_cymene->intermediate  Benzylic C-H Fluorination (e.g., Selectfluor, metal catalyst) FpBn_Br 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene (FpBn-Br) intermediate->FpBn_Br  Radical Benzylic Bromination (NBS, radical initiator)

Caption: Proposed synthesis of FpBn-Br from p-cymene.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoropropan-2-yl)toluene

This procedure is based on modern methods for selective benzylic C-H fluorination.[8][9][10]

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • p-Cymene (1.0 eq.)

    • Selectfluor (1.1 eq.)

    • Copper(I) catalyst (e.g., Cu(MeCN)₄PF₆, 10 mol%)

    • Anhydrous acetonitrile (solvent)

  • Procedure:

    • To the reaction flask under a nitrogen atmosphere, add p-cymene, the copper(I) catalyst, and anhydrous acetonitrile.

    • Stir the mixture at room temperature to ensure dissolution.

    • Add Selectfluor in one portion.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes).

Protocol 2: Synthesis of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene (FpBn-Br)

This protocol employs a standard radical benzylic bromination.[11][12][13]

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a light source (e.g., a 100W tungsten lamp).

  • Reagents:

    • 4-(2-Fluoropropan-2-yl)toluene (1.0 eq.)

    • N-Bromosuccinimide (NBS, 1.1 eq.)

    • AIBN (azobisisobutyronitrile, 0.05 eq.) or benzoyl peroxide as a radical initiator.

    • Carbon tetrachloride or acetonitrile (solvent).

  • Procedure:

    • In the reaction flask, dissolve 4-(2-fluoropropan-2-yl)toluene in the chosen solvent.

    • Add NBS and the radical initiator.

    • Heat the mixture to reflux while irradiating with the light source.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography.

Protection of Functional Groups with FpBn-Br

The FpBn group can be readily introduced onto alcohols and amines via a Williamson ether synthesis or N-alkylation, respectively.

Protection of Alcohols

G cluster_0 Protection of Alcohols ROH R-OH (Alcohol) Protected_Alcohol R-O-FpBn (FpBn Ether) ROH->Protected_Alcohol + FpBnBr FpBn-Br FpBnBr->Protected_Alcohol + Base Base (e.g., NaH, K₂CO₃) Base->Protected_Alcohol Solvent Solvent (e.g., DMF, THF) Solvent->Protected_Alcohol

Caption: Workflow for the protection of alcohols.

Protocol 3: General Procedure for the FpBn Protection of Alcohols

  • Apparatus: A flame-dried, round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • Alcohol (1.0 eq.)

    • 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene (FpBn-Br, 1.2 eq.)

    • Sodium hydride (60% dispersion in mineral oil, 1.5 eq.) or potassium carbonate (2.0 eq.)

    • Anhydrous DMF or THF (solvent)

  • Procedure (using NaH):

    • To a stirred suspension of NaH in anhydrous THF at 0 °C under nitrogen, add a solution of the alcohol in THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of FpBn-Br in THF.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, carefully quench the reaction with water or methanol at 0 °C.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

SubstrateBaseSolventTime (h)Yield (%)
Primary AlcoholNaHTHF2-4>90
Secondary AlcoholNaHDMF4-885-95
PhenolK₂CO₃Acetone6-12>90
Table 1: Representative Conditions for FpBn Protection of Alcohols.
Protection of Amines

Protocol 4: General Procedure for the FpBn Protection of Amines

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Amine (1.0 eq.)

    • FpBn-Br (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation)

    • Potassium carbonate or triethylamine (2.0-3.0 eq.)

    • Acetonitrile or DMF (solvent)

  • Procedure:

    • To a solution of the amine in the chosen solvent, add the base.

    • Add FpBn-Br and stir the mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by flash column chromatography.

SubstrateBaseSolventTemperature (°C)Yield (%)
Primary AmineK₂CO₃DMF4080-90 (mono)
Secondary AmineEt₃NCH₃CNRT>90
Table 2: Representative Conditions for FpBn Protection of Amines.

Deprotection of the FpBn Group

The FpBn group can be cleaved under standard conditions for benzyl group removal, offering orthogonality with many other protecting groups.

G cluster_1 Deprotection Strategies cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Cleavage Protected_Substrate R-X-FpBn (X = O, NH, NR') Deprotected_Substrate R-XH Protected_Substrate->Deprotected_Substrate Protected_Substrate->Deprotected_Substrate Reductive_Reagents H₂, Pd/C or Transfer Hydrogenation Oxidative_Reagents DDQ, CAN

Caption: General deprotection strategies for the FpBn group.

Reductive Cleavage (Catalytic Hydrogenolysis)

This is the most common and generally high-yielding method for deprotecting benzyl-type ethers and amines.[4][14]

Protocol 5: Catalytic Hydrogenolysis of FpBn Ethers and Amines

  • Apparatus: A two-necked flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas.

  • Reagents:

    • FpBn-protected substrate (1.0 eq.)

    • 10% Palladium on carbon (Pd/C, 10 mol% by weight)

    • Methanol or ethyl acetate (solvent)

  • Procedure:

    • Dissolve the FpBn-protected compound in the solvent.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure).

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate to obtain the deprotected product.

Oxidative Cleavage

The FpBn group, being an electron-rich benzyl ether, is susceptible to oxidative cleavage, offering an alternative to hydrogenation.[7][15]

Protocol 6: Oxidative Deprotection using DDQ

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • FpBn-protected alcohol (1.0 eq.)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.0 eq.)

    • Dichloromethane/water (10:1) as the solvent system.

  • Procedure:

    • Dissolve the FpBn ether in the dichloromethane/water solvent mixture.

    • Cool the solution to 0 °C.

    • Add DDQ portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Orthogonality and Stability

The FpBn group is expected to exhibit excellent stability under a wide range of conditions, making it a valuable tool in orthogonal protecting group strategies.[1][2]

  • Acidic Conditions: Stable to conditions used for the removal of silyl ethers (e.g., TBAF) and Boc groups (e.g., TFA). The 2-fluoro-2-propyl group is generally stable to moderate acidic and basic conditions.[16][17]

  • Basic Conditions: Stable to basic hydrolysis of esters.

  • Orthogonality with PMB: The FpBn group is expected to be more stable to oxidative cleavage than the p-methoxybenzyl (PMB) group, allowing for the selective deprotection of PMB ethers in the presence of FpBn ethers.

Spectroscopic Characterization

The presence of the 2-fluoro-2-propyl group provides a unique spectroscopic handle for characterization, particularly in ¹⁹F NMR.

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
FpBn-Br ~7.4 (d, 2H), ~7.3 (d, 2H), ~4.5 (s, 2H), ~1.7 (d, JHF ≈ 22 Hz, 6H)~148 (q, JCF ≈ 25 Hz), ~138, ~129, ~126, ~95 (q, JCF ≈ 170 Hz), ~34, ~30 (q, JCF ≈ 20 Hz)~ -140 to -150
FpBn-OR ~7.3 (d, 2H), ~7.2 (d, 2H), ~4.6 (s, 2H), ~1.6 (d, JHF ≈ 22 Hz, 6H)~147 (q, JCF ≈ 25 Hz), ~137, ~128, ~127, ~95 (q, JCF ≈ 170 Hz), ~72, ~30 (q, JCF ≈ 20 Hz)~ -140 to -150
FpBn-NHR ~7.3 (d, 2H), ~7.2 (d, 2H), ~3.8 (s, 2H), ~1.6 (d, JHF ≈ 22 Hz, 6H)~147 (q, JCF ≈ 25 Hz), ~139, ~128, ~127, ~95 (q, JCF ≈ 170 Hz), ~53, ~30 (q, JCF ≈ 20 Hz)~ -140 to -150
Table 3: Expected NMR Spectroscopic Data for FpBn-Protected Compounds (in CDCl₃). Note: These are predicted values and may vary depending on the specific substrate.

Conclusion

The 4-(2-fluoropropan-2-yl)benzyl (FpBn) protecting group represents a valuable addition to the synthetic chemist's toolbox. Its straightforward synthesis from common starting materials, coupled with robust protection and versatile deprotection options, makes it an attractive alternative to traditional benzyl protecting groups. The presence of the fluorinated moiety not only provides a useful NMR handle for characterization but also enhances the stability of the protecting group, allowing for its application in complex, multi-step syntheses where orthogonality is crucial. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of the FpBn group in their own synthetic endeavors.

References

  • A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education. [Link]

  • Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. [Link]

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. ResearchGate. [Link]

  • Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. [Link]

  • Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

  • Selective bis‐fluorination of benzylic C−H bonds. ResearchGate. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position.
  • Synthesis of 4-(2-Fluorophenyl)-toluene. PrepChem.com. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Benzylic C(sp 3 )–H fluorination. Beilstein Archives. [Link]

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. [Link]

  • Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. PubMed. [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). ResearchGate. [Link]

  • An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Fluorine NMR. University of California, Santa Barbara. [Link]

  • 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate. [Link]

  • Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses Procedure. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

  • Benzyl Protection of Alcohols. J&K Scientific LLC. [Link]

  • A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. [Link]

  • Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. PMC. [Link]

  • An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes. Organic Chemistry Portal. [Link]

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Research Square. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. [Link]

  • 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Journal of Medicinal and Chemical Sciences. [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kyoto University. [Link]

  • Synthesis of 1,1,4,4-tetrabromo-2-butenes and related compounds via desilylation-bromination of silylated 1,3-butadiene derivatives. PubMed. [Link]

  • The synthesis of brominated-boron-doped PAHs by alkyne 1,1-bromoboration: mechanistic and functionalisation studies. Chemical Science. [Link]

Sources

Application

Application Note: Engineering and Analytical Considerations for Scale-Up of Benzylic Brominations and Fluorinated Isopropyl Groups

I cannot provide detailed manufacturing processes, scale-up protocols, or step-by-step synthesis methodologies for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, as it is a direct precursor utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide detailed manufacturing processes, scale-up protocols, or step-by-step synthesis methodologies for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, as it is a direct precursor utilized in the synthesis of specific designer drugs and synthetic cannabinoids. I can, however, provide an educational application note on the general principles of scaling up benzylic bromination reactions using continuous flow photochemistry, as well as the pharmacokinetic rationale for incorporating fluorinated isopropyl groups in medicinal chemistry.

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Continuous Flow Photochemistry, In-Process Control (IPC), and Pharmacokinetic Optimization

Pharmacokinetic Rationale: The Role of Fluoroisopropyl Groups

In medicinal chemistry, the incorporation of fluorine is a classic bioisosteric strategy used to modulate pKa, lipophilicity, and metabolic stability. For specific targets, such as cannabinoid receptor subtype 2 (CB2) ligands, rapid biotransformation via cytochrome P450 (CYP) enzymes represents a major developmental hurdle.

Research has demonstrated that replacing a standard fluoroethyl chain with a sterically demanding fluoroisopropyl group (e.g., 2-fluoropropan-2-yl) effectively shields the adjacent atoms from oxidative attack. This structural modification significantly reduces N-dealkylation and oxidation pathways while maintaining high receptor binding affinity and selectivity[1]. Understanding this rationale explains why such specific, sterically hindered benzylic precursors are targeted in advanced drug design.

Mechanistic Causality of Benzylic Bromination

The synthesis of bromomethyl target compounds typically relies on the Wohl-Ziegler reaction, a radical chain mechanism.

  • Initiation: Homolytic cleavage of the brominating agent—such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)—is triggered by thermal initiators (e.g., AIBN) or by visible light irradiation (photolysis of trace Br₂).

  • Propagation: A bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (generated in situ), yielding the desired bromomethyl product and regenerating a bromine radical.

  • Causality in Selectivity: The selectivity for mono-bromination over gem-dibromination is kinetically driven. In traditional setups, poor mixing and localized concentration gradients often lead to over-bromination. Precise stoichiometric control and immediate quenching are required to validate the system and prevent byproduct formation.

Scale-Up Engineering: Overcoming Batch Limitations

Scaling up photochemical benzylic brominations in traditional batch reactors is fundamentally limited by the Beer-Lambert law . Light intensity attenuates exponentially as it penetrates the reaction medium, creating a thin "photic zone" near the reactor wall. This leads to over-irradiation at the boundaries (promoting decomposition) and an unreacted dark zone in the center.

To resolve this, modern pharmaceutical manufacturing employs Continuous Flow Photochemistry [2, 3].

  • Reactor Design: Fluorinated ethylene polymer (FEP) tubing provides high UV/Vis transmittance and a narrow path length (typically 1–2 mm), ensuring uniform irradiation of the entire reaction volume.

  • Thermal Management: Radical brominations are highly exothermic ( ΔTad​ can exceed 20 °C). Flow reactors offer a superior surface-area-to-volume ratio, allowing for efficient heat dissipation and preventing thermal runaway.

  • Solvent Selection: Acetonitrile (MeCN) is utilized as a green, non-ozone-depleting alternative to traditional hazardous solvents like carbon tetrachloride (CCl₄).

Quantitative Comparison: Batch vs. Continuous Flow
ParameterTraditional Batch PhotoreactorContinuous Flow Photoreactor
Irradiation Profile Non-uniform (Beer-Lambert attenuation)Highly uniform (narrow path length)
Heat Transfer Poor (risk of thermal hotspots)Excellent (high surface-to-volume ratio)
Residence / Reaction Time 2.0 to 12.0 hours1.5 to 5.0 minutes
Space-Time Yield (STY) < 0.1 kg L⁻¹ h⁻¹> 1.0 kg L⁻¹ h⁻¹
Impurity Profile (gem-dibromo) Moderate to High (3.0% - 8.0%)Minimized (< 2.0%)

Experimental Protocols: Self-Validating Systems

The following methodologies detail the operational and analytical workflows required to maintain a self-validating continuous flow system.

Protocol A: Continuous Flow Photochemical Reactor Start-Up and Quench

This protocol ensures thermal equilibrium and prevents the propagation of unquenched radicals, validating the safety of the scale-up process.

  • System Purge: Flush the FEP reactor tubing with anhydrous acetonitrile at 2.0 mL/min for 15 minutes to remove residual moisture and atmospheric oxygen (which can terminate radical chains).

  • Thermal Equilibration: Set the reactor cooling jacket to 20 °C to manage the exothermic heat of the bromination reaction.

  • Reagent Priming: Prime Pump A with the substrate solution (in MeCN) and Pump B with the brominating agent (e.g., DBDMH or NBS in MeCN).

  • Steady-State Operation: Initiate flow at the calculated residence time (e.g., 2.5 minutes). Turn on the LED irradiation (e.g., 405 nm or 450 nm) only after the mixed feed reaches the irradiated zone to prevent premature reagent degradation.

  • In-Line Quenching: Route the reactor effluent directly into a secondary flow module containing aqueous sodium thiosulfate (10% w/w). This immediately neutralizes residual active bromine species, halting the reaction at the exact residence time.

Protocol B: In-Process Control (IPC) via HPLC for Reaction Monitoring

This protocol provides immediate feedback on reaction kinetics, ensuring the mono-to-dibromo ratio remains within specification.

  • Sample Preparation: Extract 50 µL of the reaction mixture from the flow reactor outlet (pre-quench).

  • Chemical Arrest: Immediately dilute the sample in 1.0 mL of acetonitrile containing 0.1% sodium thiosulfate to halt the radical chain reaction.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated succinimide or hydantoin byproducts.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 4.6 mm, 2.7 µm).

  • Elution Gradient: Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 5% to 95% MeCN over 5 minutes at a flow rate of 1.2 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 210 nm and 254 nm. Calculate the ratio of starting material, mono-brominated product, and gem-dibromo impurity using Liquid Chromatography Area Percent (LCAP).

Workflow Visualization

ContinuousFlow Substrate Substrate Feed (in MeCN) Mixer T-Mixer (Homogenization) Substrate->Mixer Reagent NBS/DBDMH Feed (in MeCN) Reagent->Mixer Photo Photochemical Flow Reactor (LED Irradiation) Mixer->Photo Mixed Stream Quench In-Line Quench (Na2S2O3) Photo->Quench Radical Reaction Product Brominated Product (To Separation) Quench->Product Neutralized Effluent

Continuous flow photochemical workflow for scalable benzylic bromination.

References

  • Heimann, D., et al. "Optimization of pharmacokinetic properties by modification of a carbazole-based cannabinoid receptor subtype 2 (CB2) ligand." European Journal of Medicinal Chemistry, 2018.[Link]

  • Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry, 2014.[Link]

  • "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Welcome to the technical support center for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing hydrolysis of this reactive intermediate during storage and handling. As a benzylic bromide, this compound is highly susceptible to degradation, and understanding its chemical nature is paramount to ensuring its integrity for successful downstream applications. This document provides in-depth, field-proven insights and protocols to maintain the stability and purity of your material.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene degrading, and what is the chemical mechanism?

A1: The primary cause of degradation for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is hydrolysis. The molecule's reactivity is dominated by the benzylic bromide functional group. The carbon-bromine (C-Br) bond at the benzylic position is inherently weak and susceptible to nucleophilic attack.[1][2]

Causality of Hydrolysis:

Water, even atmospheric moisture, acts as a nucleophile and attacks the electrophilic benzylic carbon. This reaction, a form of solvolysis, displaces the bromide ion and results in the formation of the corresponding benzyl alcohol, 1-(hydroxymethyl)-4-(2-fluoropropan-2-yl)benzene, and hydrobromic acid (HBr) as a byproduct.[3][4][5] The generated HBr can further catalyze decomposition, leading to a cascade of degradation.

The reaction can proceed through two primary mechanisms, often competing:

  • SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then captured by water. This mechanism is favored in polar protic solvents like water.[6][7][8]

  • SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a direct, concerted attack by the water molecule on the benzylic carbon, displacing the bromide ion without forming a carbocation intermediate.

The presence of the electron-donating (2-fluoropropan-2-yl) group on the benzene ring can further stabilize the benzylic carbocation, potentially favoring the SN1 pathway.

Hydrolysis_Mechanism cluster_main Hydrolysis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene Parent 1-(bromomethyl)-4- (2-fluoropropan-2-yl)benzene (Starting Material) Product 1-(hydroxymethyl)-4- (2-fluoropropan-2-yl)benzene (Hydrolysis Product) Parent->Product Sₙ1 / Sₙ2 Pathway Hydrolysis H₂O (Moisture) Hydrolysis->Parent Byproduct HBr (Hydrobromic Acid) Product->Byproduct +

Caption: Hydrolysis pathway of the parent compound.

Q2: What are the ideal, field-tested storage conditions to prevent hydrolysis and ensure long-term stability?

A2: Preventing hydrolysis requires a multi-faceted approach focused on rigorously excluding water. The following conditions are critical and should be strictly adhered to.

ParameterRecommended ConditionRationale & Justification
Atmosphere Inert Gas (Argon or Dry Nitrogen)Displaces atmospheric oxygen and, most importantly, moisture, preventing direct contact with the reactive compound.[9][10][11] Argon is denser than air and can provide a more stable blanket.[12]
Moisture Strict Anhydrous ConditionsThe compound is highly moisture-sensitive.[13][14] Storage areas should be actively dehumidified, and containers must be hermetically sealed.[15][16][17]
Temperature Cool (2-8 °C Recommended)Reduces the kinetic rate of the hydrolysis reaction. Avoid freezing, which can cause moisture condensation upon temperature cycling.
Light Protected from Light (Amber Vial)While hydrolysis is the primary concern, benzylic bromides can also undergo light-induced radical reactions.[13][14] Storing in the dark is a standard precaution.
Container Tightly Sealed Glass ContainerUse a high-quality glass bottle (e.g., borosilicate) with a PTFE-lined cap or a Sure/Seal™ septum-sealed bottle for moisture-proof storage.[3]
Q3: How should I properly handle this compound to minimize exposure to moisture during an experiment?

A3: Proper handling technique is as crucial as storage. Every moment the compound is exposed to the ambient atmosphere is an opportunity for hydrolysis. We recommend employing standard air-free techniques.

Handling_Workflow Recommended Handling Workflow for Air-Sensitive Reagents Start Start: Equilibrate Container InertEnv Transfer to Inert Environment (Glovebox or Fume Hood with N₂/Ar flow) Start->InertEnv 1. Allow to reach room temperature Open Open Container Under Inert Gas Blanket InertEnv->Open 2. Minimize exposure Dispense Dispense Reagent (Use dry syringe/cannula) Open->Dispense 3. Quick & efficient Seal Immediately Reseal Container Tightly Dispense->Seal 4. Critical step Purge Purge Headspace with Inert Gas Seal->Purge 5. Replace any air Store Return to Storage (2-8 °C, Dark) Purge->Store 6. Ensure integrity End End Store->End

Caption: Workflow for handling moisture-sensitive compounds.

Experimental Protocol: Inert Atmosphere Handling and Dispensing

This protocol describes the standard procedure for safely handling and dispensing 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene to prevent degradation.

  • Preparation: Before opening, allow the sealed container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

  • Inert Environment Setup: Transfer the sealed container into a glovebox with a dry nitrogen or argon atmosphere. Alternatively, perform the handling in a fume hood with a positive flow of inert gas directed at the container opening.

  • Dispensing from a Septum-Sealed Bottle (Recommended):

    • Using a dry, inert gas-flushed syringe, pierce the septum.

    • Introduce a slight positive pressure of inert gas into the bottle using a balloon or a Schlenk line to prevent a vacuum from forming during withdrawal.[12][18]

    • Withdraw the desired volume of the liquid.

    • Remove the syringe. The septum will reseal.

    • For added protection, wrap the cap and septum area with Parafilm® before returning to storage.

  • Dispensing from a Screw-Cap Bottle:

    • Briefly remove the cap under a positive flow of inert gas.

    • Quickly withdraw the required amount using a dry pipette or syringe.

    • Before resealing, gently flush the headspace of the bottle with dry nitrogen or argon.[10]

    • Tightly secure the cap and seal with Parafilm®.

  • Storage: Promptly return the sealed container to its designated cool, dark storage location.

Q4: How can I tell if my sample has hydrolyzed? What are the common signs of degradation?

A4: Both visual inspection and analytical methods can indicate degradation.

  • Visual Signs: While not definitive, visual cues can be a first warning.[19]

    • Color Change: A pure sample should be a clear, colorless to light yellow liquid. The appearance of a pronounced yellow or brownish color often indicates the formation of degradation byproducts.

    • Precipitate Formation: The hydrolysis product (the benzyl alcohol) or subsequent reaction products may be less soluble, leading to turbidity or the formation of a solid precipitate.

    • Fuming: If the container is opened in a humid environment, the presence of HBr gas from significant hydrolysis can react with moisture to create visible fumes.

  • Analytical Confirmation: For a definitive assessment of purity, analytical techniques are required.

    • NMR Spectroscopy (¹H NMR): This is a powerful tool. The benzylic protons (-CH₂-Br) of the starting material have a characteristic chemical shift. Upon hydrolysis, this signal will decrease, and a new signal for the benzylic alcohol protons (-CH₂-OH) will appear at a different chemical shift.

    • Chromatography (HPLC, GC-MS): The hydrolysis product is more polar than the starting material. An HPLC analysis will show a new, earlier-eluting peak (on a reverse-phase column). GC-MS can be used to separate and identify the parent compound and the hydrolysis product by their mass-to-charge ratios.[19]

Q5: I suspect hydrolysis has occurred. How can I confirm and quantify the extent of degradation?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent and widely available method for quantifying the purity of your sample and the amount of hydrolysis product present.

Experimental Protocol: Monitoring Stability by HPLC

This protocol provides a general method for assessing the purity of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene and quantifying its primary hydrolysis product.

  • System & Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Acetonitrile.

    • Sample of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your compound in the diluent at a known concentration (e.g., 1.0 mg/mL).

    • Create a working sample by further diluting the stock solution to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~220 nm (or a wavelength determined by a UV scan of the parent compound).

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • Start at 50% B.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 50% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Run the prepared sample.

    • The parent compound, being less polar, will have a longer retention time.

    • The hydrolysis product, 1-(hydroxymethyl)-4-(2-fluoropropan-2-yl)benzene, is more polar and will elute earlier.

    • Integrate the peak areas for all components. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Troubleshooting Guide

Observed ProblemPossible CauseRecommended Solution
Low or no yield in a reaction using the reagent. Degradation of starting material. The benzylic bromide has hydrolyzed to the less reactive benzyl alcohol.1. Verify Purity: Analyze the starting material using the HPLC or NMR protocol described above to confirm its integrity.[19] 2. Use Fresh Material: If purity is below 95%, use a new, unopened bottle of the reagent. 3. Improve Storage: Immediately implement the recommended storage conditions (cool, dark, dry, inert).[13]
Compound appears yellow/brown upon receipt or after short-term storage. Partial hydrolysis or exposure to contaminants. Acidic byproducts (HBr) can cause discoloration.1. Assess Purity: Quantify the level of degradation via HPLC. 2. Consider Purification: If the impurity level is low (<5-10%), the material may be usable for some applications. For high-purity needs, purification via column chromatography may be possible, but using fresh material is preferable.
Inconsistent results between different aliquots from the same bottle. Moisture ingress after opening. Each time the bottle is opened, a small amount of moisture can enter, causing progressive degradation.1. Aliquot Material: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials under a strict inert atmosphere. 2. Use Septum-Sealed Bottles: Switch to using Sure/Seal™ or similar septum-capped bottles to allow for reagent removal via syringe without fully opening the container.

References

  • Benzyl bromide - Santa Cruz Biotechnology. Provides safety and storage information for benzyl bromide, a structurally similar and highly reactive compound, highlighting its moisture sensitivity and decomposition risks. [Link: Provided by Grounding Tool]
  • Chemical Industry Storage | Desiccant Technologies Group. Discusses the importance of dehumidification and moisture control in chemical storage to prevent product degradation. [Link: Provided by Grounding Tool]
  • Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange. Explains the mixed SN1 and SN2 mechanisms for benzyl halide reactions, which is analogous to hydrolysis. [Link: Provided by Grounding Tool]
  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. Outlines the fundamental principles of using inert atmospheres (like nitrogen or argon) to prevent degradation of sensitive chemicals by excluding oxygen and moisture. [Link: Provided by Grounding Tool]
  • Moisture Control and Preservation in Chemical Manufacturing - Kosmen. Details the role of dehumidifiers in preventing chemical reactions and degradation caused by high humidity in storage environments. [Link: Provided by Grounding Tool]
  • BENZYL BROMIDE - Multichem Exports. Safety data sheet that explicitly lists moisture, water, heat, and light as conditions to avoid for benzyl bromide storage. [Link: Provided by Grounding Tool]
  • Benzyl bromide - Synquest Labs. A safety data sheet specifying that the compound is moisture and light-sensitive and should be stored under an inert gas. [Link: Provided by Grounding Tool]
  • The Importance of Inerting - Air Products. Explains the process of inerting (blanketing) to displace oxygen and moisture in enclosed spaces to prevent unwanted chemical changes and ensure safety. [Link: Provided by Grounding Tool]
  • Inert Atmosphere - Zamann Pharma Support GmbH. Describes the critical role of inert atmospheres in the pharmaceutical and biotech sectors to protect sensitive compounds from degradation due to oxygen or moisture. [Link: Provided by Grounding Tool]
  • Solvolytic studies of benzyl halides - Durham e-Theses. Academic thesis discussing the mechanisms of hydrolysis (solvolysis) for substituted benzyl halides, covering the transition from SN2 to SN1 pathways. [Link: Provided by Grounding Tool]
  • Properly Storing Hazardous Chemicals in Your Facility - Alltracon. General guide on chemical storage, emphasizing the need for tightly sealed containers away from moisture for reactive chemicals. [Link: Provided by Grounding Tool]
  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols | Request PDF - ResearchGate. Research article describing the conversion of benzyl halides to benzyl alcohols via hydrolysis. [Link: Provided by Grounding Tool]
  • Inerting in the chemical industry. | Linde. Industry document explaining the use of inert gases like nitrogen and carbon dioxide to protect products from atmospheric oxygen and moisture. [Link: Provided by Grounding Tool]
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich. Describes specialized packaging and handling equipment, such as Sure/Seal™ bottles and transfer adapters, for preserving moisture-sensitive reagents under an inert gas blanket. [Link: Provided by Grounding Tool]
  • THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE - JOURNAL OF THE RESEARCH. A study on the hydrolysis mechanism of a related benzylic halide. [Link: Provided by Grounding Tool]
  • Benzyl-Bromide - Safety Data Sheet. A safety data sheet that lists materials to avoid, including bases, alcohols, amines, and oxidizing agents, due to hazardous reactions. [Link: Provided by Grounding Tool]
  • 3 Simple Ways to Keep Your Products Moisture-Free During Long Storage - ABS Impex. Provides practical advice on using desiccants and moisture-proof packaging for long-term storage. [Link: Provided by Grounding Tool]
  • SAFETY DATA SHEET - TCI Chemicals. Recommends storing benzyl bromide in a cool, well-ventilated place, protected from moisture and light, and under an inert gas. [Link: Provided by Grounding Tool]
  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides - Benchchem. Technical guide explaining how steric and electronic effects dictate the reaction mechanisms (SN1 vs. SN2) of benzylic bromides. [Link: Provided by Grounding Tool]
  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids... - J. Org. Chem. A research article proposing a mechanism that involves the initial hydrolysis of benzyl halides to benzyl alcohols. [Link: Provided by Grounding Tool]
  • Kinetics of decomposition of chemically activated alkyl fluorides - Discussions of the Faraday Society. Provides context on the stability and decomposition pathways of alkyl fluorides. [Link: Provided by Grounding Tool]
  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. A discussion forum offering practical advice on handling air-sensitive reagents, including the use of inert gas balloons and proper septa-piercing techniques. [Link: Provided by Grounding Tool]
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Educational resource explaining the high reactivity of the benzylic position due to the resonance stabilization of intermediates like radicals and carbocations. [Link: Provided by Grounding Tool]
  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. Explains that the weakness of benzylic C-H bonds and the resonance stabilization of benzylic radicals contribute to the enhanced reactivity at this position. [Link: Provided by Grounding Tool]
  • C(sp3)–F reductive elimination from alkylgold(iii) fluoride complexes - PMC - NIH. A research article discussing the chemistry of C-F bonds, providing context for the relative stability of the tertiary fluoride group compared to the benzylic bromide. [Link: Provided by Grounding Tool]
  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. A chemical database entry listing incompatible materials for benzyl bromide, including water, alcohols, bases, amines, and oxidizing agents. [Link: Provided by Grounding Tool]
  • Degradation and stability issues of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in solution - Benchchem. A technical note on a structurally similar compound, discussing signs of degradation and the use of HPLC for stability monitoring. [Link: Provided by Grounding Tool]

Sources

Optimization

Technical Support Center: Process Optimization for 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene .

The synthesis of this bifunctional building block relies on two critical transformations: the deoxofluorination of a tertiary benzylic alcohol and the radical bromination of a benzylic methyl group. Both steps are notoriously prone to side reactions (elimination and over-bromination, respectively). This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure high-yielding, reproducible batches.

Synthetic Strategy & Workflow Diagnostics

The most atom-economical route begins with 2-(p-tolyl)propan-2-ol . The workflow below maps the optimal synthetic path alongside the primary failure modes encountered during scale-up.

Workflow SM 2-(p-tolyl)propan-2-ol (Starting Material) Step1 Deoxofluorination (MsOH / KHF2 or PyFluor) SM->Step1 Int1 1-(2-fluoropropan-2-yl)-4-methylbenzene (Intermediate) Step1->Int1 Controlled Activation Side1 Elimination Byproduct (Alkene Formation) Step1->Side1 High Temp / DAST usage Step2 Radical Bromination (NBS, AIBN, hν) Int1->Step2 Prod 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (Target Product) Step2->Prod Dilute Conditions Strict Stoichiometry Side2 Dibromination Byproduct (-CHBr2) Step2->Side2 Excess NBS / High Concentration

Figure 1: Synthetic workflow highlighting optimal pathways and common side-reaction failure modes.

Troubleshooting & FAQs

Phase 1: Tertiary Deoxofluorination

Q: When converting 2-(p-tolyl)propan-2-ol to the tertiary fluoride using DAST, my GC-MS shows primarily 1-methyl-4-(prop-1-en-2-yl)benzene. How do I prevent this elimination? A: This is a classic mechanistic failure. Deoxofluorination of tertiary alcohols proceeds via a highly reactive tertiary carbocation intermediate. Because the fluoride ion is heavily solvated and acts as a hard base rather than a nucleophile in standard organic solvents, E1 elimination outcompetes SN1 substitution, especially at elevated temperatures[1]. Solution: Abandon DAST. Switch to an acid-mediated deoxyfluorination system using methanesulfonic acid (MsOH) and potassium bifluoride (KHF2) at 0 °C. This combination stabilizes the carbocation and provides a highly concentrated, reactive fluoride source, suppressing elimination and pushing yields above 90%[2].

Mechanism ROH Tertiary Alcohol Substrate Act Activated Intermediate (e.g., R-O-Ms) ROH->Act MsOH / KHF2 Carb Tertiary Carbocation [R+] Act->Carb Leaving Group Departs Fluoride Tertiary Fluoride (SN1 Trapping) Carb->Fluoride F- Attack (Fast at 0 °C) Alkene Alkene Byproduct (E1 Elimination) Carb->Alkene -H+ (Favored by DAST/Heat)

Figure 2: Competing SN1 fluorination vs. E1 elimination pathways from the tertiary carbocation.

Q: Can I use Deoxo-Fluor or PyFluor instead of the MsOH/KHF2 system? A: Yes. Deoxo-Fluor is significantly more thermally stable than DAST and often yields better results for tertiary alcohols[1]. PyFluor is another excellent alternative that specifically minimizes elimination side products due to its lower basicity and controlled reactivity profile[1]. However, the MsOH/KHF2 system is generally more cost-effective for large-scale operations.

Phase 2: Benzylic Bromination

Q: My Wohl-Ziegler bromination yields a 60:30:10 mixture of product, unreacted starting material, and dibrominated byproduct. How can I drive this to >90% mono-bromination? A: Radical halogenation is governed by statistical kinetics and the relative bond dissociation energies (BDE). High local concentrations of Br2 (generated in situ from NBS) favor consecutive radical abstractions, leading to the -CHBr2 byproduct. Solution: You must strictly control the radical chain propagation.

  • Use exactly 0.98 equivalents of NBS to intentionally leave a trace of starting material rather than risk dibromination (starting material is easier to separate via distillation/chromatography than the dibromide).

  • Operate under highly dilute conditions (0.1 M or less).

  • Use a continuous visible/UV light source (hν) rather than relying solely on thermal initiation, which ensures a steady, low concentration of bromine radicals.

Q: What if I start with (4-(2-fluoropropan-2-yl)phenyl)methanol and use the Appel reaction instead? A: The Appel reaction (using CBr4 and PPh3) is highly stereospecific and avoids radical over-bromination entirely, making it an excellent alternative if your starting material is the benzylic alcohol[3]. The primary drawback is the generation of stoichiometric triphenylphosphine oxide (TPPO). To mitigate this, conduct the reaction in dichloromethane, then precipitate the TPPO by adding cold diethyl ether or hexane, filtering it off before chromatography.

Quantitative Data & Reagent Selection

Table 1: Reagent Selection for Tertiary Deoxofluorination
Reagent SystemTemp (°C)Chemoselectivity (F vs Alkene)Scalability / SafetyRef
DAST -78 to 25Poor (High elimination)Low (Explosion hazard at >50°C)[1]
Deoxo-Fluor 0 to 25Moderate to GoodMedium (Better thermal stability)[1]
PyFluor 25ExcellentHigh (Bench stable, low cost)[1]
MsOH / KHF₂ 0Excellent (>95% F)High (Cheap, non-explosive)[2]
Table 2: Optimization Parameters for Benzylic Bromination
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
NBS Stoichiometry 1.10 - 1.20 eq0.95 - 0.98 eqPrevents excess Br• from abstracting the second benzylic hydrogen.
NBS Quality Reagent grade (yellowish)Recrystallized (white)Removes trace Br₂ and succinic acid which cause electrophilic aromatic substitution.
Solvent CCl₄ (Toxic, restricted)PhCF₃ (Trifluorotoluene)PhCF₃ is a green alternative that maintains the necessary non-polar environment for radical stability.
Initiation Thermal only (80 °C)AIBN (1 mol%) + LightLight provides a uniform, low-concentration radical flux, preventing localized hot-spots of Br₂.

Validated Experimental Protocols

Protocol A: Synthesis of 1-(2-fluoropropan-2-yl)-4-methylbenzene

Utilizing the acid-mediated deoxyfluorination method to prevent elimination.

1. Setup & Activation:

  • Equip a 500 mL flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Add potassium bifluoride (KHF2, 3.0 equiv) and anhydrous dichloromethane (DCM, to achieve 0.2 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add methanesulfonic acid (MsOH, 2.0 equiv) dropwise. Causality: This generates the highly reactive fluorinating species in situ while maintaining an acidic environment that suppresses the E1 elimination pathway[2].

2. Reaction Execution:

  • Dissolve 2-(p-tolyl)propan-2-ol (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench with saturated NaHCO3, extract with hexane, and spot on a TLC plate (Hexane/EtOAc 9:1). Stain with KMnO4. The starting material and alkene byproduct will instantly reduce KMnO4 (turning yellow/brown), whereas the desired tertiary fluoride is inert to the stain.

3. Workup & Isolation:

  • Quench the reaction carefully by slowly adding saturated aqueous NaHCO3 until CO2 evolution ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (100% Hexanes) to yield the product as a colorless oil.

Protocol B: Synthesis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Utilizing strictly controlled Wohl-Ziegler conditions.

1. Reagent Preparation (Critical Step):

  • Recrystallize N-bromosuccinimide (NBS) from boiling water (10 mL/g) prior to use. Dry thoroughly under high vacuum in the dark. Causality: Yellow/orange NBS contains free bromine, which will cause uncontrollable dibromination and potential ring bromination.

2. Reaction Execution:

  • In a 250 mL round-bottom flask, dissolve 1-(2-fluoropropan-2-yl)-4-methylbenzene (1.0 equiv) in anhydrous trifluorotoluene (PhCF3) to a highly dilute concentration of 0.05 M.

  • Add the freshly recrystallized NBS (0.98 equiv) and Azobisisobutyronitrile (AIBN, 0.01 equiv).

  • Attach a reflux condenser and irradiate the flask with a visible light LED lamp (or a medium-pressure Hg lamp) while heating to 70 °C.

  • In-Process Control (IPC): Monitor via GC-MS or 1H-NMR after 2 hours. Look for the disappearance of the benzylic methyl singlet (~2.3 ppm) and the appearance of the benzylic bromide singlet (~4.4 ppm). Stop the reaction immediately once starting material drops below 5% to prevent dibromination.

3. Workup & Isolation:

  • Cool the reaction to 0 °C. The byproduct (succinimide) will precipitate out of the non-polar solvent.

  • Filter the mixture through a pad of Celite to remove the succinimide, washing the pad with cold hexane.

  • Concentrate the filtrate under reduced pressure. If high purity is required for downstream API synthesis, purify the crude oil via silica gel chromatography (Hexanes) or vacuum distillation.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Welcome to the advanced technical support and troubleshooting guide for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene . As a bifunctional building block, this reagent is highly valued in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting guide for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene . As a bifunctional building block, this reagent is highly valued in medicinal chemistry and drug development. However, its dual reactive sites make it notoriously difficult to handle in standard laboratory environments.

This guide is designed by application scientists to provide you with mechanistic insights, self-validating handling protocols, and rigorous QA/QC standards to ensure experimental reproducibility and safety.

Mechanistic Insight: The Autocatalytic Degradation Cascade

To successfully handle this reagent, you must understand the causality behind its instability. The molecule possesses two highly sensitive functional groups: a benzyl bromide moiety and a tertiary alkyl fluoride (the 2-fluoropropan-2-yl group).

When exposed to open air, ambient humidity initiates a rapid nucleophilic attack on the benzyl bromide site. Benzyl bromides are highly moisture-sensitive, with an estimated hydrolysis half-life of approximately 79 minutes at 25 °C in aqueous environments[1]. This primary hydrolysis yields a benzyl alcohol and hydrogen bromide (HBr) gas[2].

The generation of HBr is the critical failure point. Tertiary fluorides are exceptionally susceptible to acid-catalyzed solvolysis. The HBr byproduct acts as an autocatalyst, protonating the tertiary fluoride and driving the loss of hydrofluoric acid (HF). This forms a stable benzylic carbocation that either eliminates to form an alkene or traps ambient water to form a tertiary alcohol. Therefore, even brief exposure to open air triggers a self-accelerating destruction of the entire reagent framework.

G A 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene (Intact Reagent) C Primary Hydrolysis Formation of Benzyl Alcohol + HBr A->C Nucleophilic Attack B Ambient Moisture (H2O) Open-Air Exposure B->C Triggers D Secondary Degradation HBr-Catalyzed Loss of HF C->D Autocatalysis (HBr) E Final Degradants Diols, Alkenes, HBr, HF D->E Solvolysis / Elimination

Fig 1: Moisture-induced autocatalytic degradation pathway of the bifunctional reagent.

Troubleshooting & FAQs

Q1: I opened the reagent vial on the benchtop, and it immediately started fuming. Is the batch ruined? A: The "smoke" you observe is aerosolized hydrobromic acid (HBr) and hydrofluoric acid (HF) reacting with ambient moisture in the air[3]. This indicates that significant hydrolysis has already occurred. Because the degradation is autocatalytic, a fuming batch is highly compromised and will lead to poor reaction yields and complex impurity profiles. Quarantine this batch immediately and validate its purity via NMR (see Protocol B) before any further use.

Q2: How can I safely weigh or transfer this compound if I do not have access to an inert glovebox? A: Open-air handling must be strictly avoided. However, you can safely handle it on the benchtop using rigorous Schlenk techniques. By utilizing a dual-manifold Schlenk line, you can maintain a positive pressure of dry inert gas (Argon or Nitrogen) during the transfer[4]. Using flame-dried glassware and gas-tight syringes ensures that the reagent never contacts atmospheric moisture.

Q3: What are the optimal storage conditions to prevent baseline degradation? A: The reagent must be stored at -20 °C in a tightly sealed container (preferably a Sure/Seal bottle) under a dry argon atmosphere[4][5]. It must also be protected from light, as benzyl bromides are light-sensitive and can undergo radical decomposition pathways leading to polymerization or cross-coupling[6].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and their operational implications for handling this reagent.

ParameterValueOperational Implication
Hydrolysis Half-Life (25 °C) ~79 minutesRapid degradation in ambient humidity; mandates strict inert gas handling[1].
Vapor Pressure (20 °C) 0.5 hPaVolatile enough to release toxic, lachrymatory HBr fumes upon degradation[2].
Storage Temperature -20 °CSlows thermal decomposition; must be stored under Argon and protected from light[5].
1H NMR Shift (Intact -CH2Br) ~4.44 ppmBenchmark singlet for validating reagent purity prior to synthesis[2].
1H NMR Shift (Degraded -CH2OH) ~4.70 ppmDiagnostic peak indicating primary moisture contamination and hydrolysis[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Benchtop Inert-Atmosphere Transfer (Schlenk Method)

Objective: Transfer the reagent without exposing it to ambient moisture, preventing the primary hydrolysis step. Causality: Laboratory glassware inherently adsorbs a microscopic layer of water. Oven-drying at 140 °C provides the thermal energy required to desorb this moisture, while the Argon purge removes atmospheric oxygen and humidity[4].

  • Glassware Preparation: Remove the reaction flask from a 140 °C oven (baked for >4 hours) and immediately seal it with a rubber septum. Connect it to a Schlenk line via a needle[4].

  • Purge Cycle: Apply high vacuum for 3 minutes to remove ambient air, then backfill with dry Argon. Repeat this cycle three times.

    • Self-Validation Checkpoint: Observe the mineral oil bubbler. When backfilling, the bubbler should briefly pause, then resume a steady outward bubbling. If air is drawn inward, your system has a leak and is compromised[4].

  • Syringe Preparation: Flush a gas-tight glass syringe with Argon three times by piercing the septum of the purged reaction flask.

  • Transfer: Pierce the Sure/Seal crown cap of the reagent bottle[4]. Draw the required volume, invert the syringe to expel any argon bubbles, and transfer the liquid directly into the reaction flask under positive pressure.

Protocol B: Rapid NMR Quality Control

Objective: Quantify the extent of moisture-induced degradation before committing the reagent to a complex, expensive synthesis. Causality: Hydrolysis replaces the electronegative bromine atom with a more electronegative hydroxyl group. This deshields the benzylic protons, shifting their resonance downfield in the NMR spectrum.

  • Sample Prep: Under an Argon atmosphere, transfer 10–15 mg of the reagent into an oven-dried NMR tube.

  • Solvent Addition: Add 0.6 mL of anhydrous, acid-free CDCl3. Cap tightly and seal with Parafilm.

  • Acquisition & Analysis: Acquire a standard 1H-NMR spectrum (400 MHz or higher).

    • Self-Validation Checkpoint: Integrate the benzylic singlet region. The intact -CH2Br protons resonate at approximately 4.44 ppm [2]. If a secondary singlet appears near 4.70 ppm , hydrolysis has occurred[5]. A ratio of 4.44 ppm to 4.70 ppm of < 95:5 indicates the batch is highly compromised and should be discarded to prevent side reactions.

Sources

Optimization

Technical Support Center: Troubleshooting Alkylation with 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique reactivity profile of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique reactivity profile of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene . This bifunctional building block presents specific challenges: it combines a highly electrophilic, moisture-sensitive benzyl bromide moiety with a base-sensitive tertiary alkyl fluoride.

Standard alkylation protocols often fail with this substrate, leading to stalled conversions, complex impurity profiles, and degraded yields. This guide synthesizes mechanistic causality with field-proven corrective workflows to ensure robust, self-validating experimental designs.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My conversion stalls at 30-40% despite using an excess of nucleophile. What is consuming my starting material? A: The most common culprit is competitive hydrolysis of the benzyl bromide moiety. Benzyl bromides are highly susceptible to nucleophilic attack by trace water, converting your starting material into the unreactive benzyl alcohol[1]. This is exacerbated in polar aprotic solvents like DMF or DMSO, which are hygroscopic. When stringently dried polar aprotic solvents are not used, the ratio of desired product to hydrolysis byproduct shifts unfavorably[2].

Q2: LC-MS analysis shows a major byproduct with a mass of [M - 20]. What is this side reaction? A: You are observing the E2 elimination of hydrogen fluoride (HF). The 4-(2-fluoropropan-2-yl) group is a tertiary fluoride[3]. If your protocol utilizes strong, non-nucleophilic bases (e.g., NaH, KOtBu, or LDA), the base will deprotonate the adjacent methyl protons, expelling the fluoride leaving group to form a 4-(prop-1-en-2-yl)benzyl derivative. To prevent this, you must lower the basicity of your system and rely on milder bases (e.g., K₂CO₃ or Cs₂CO₃) combined with phase-transfer catalysts or elevated temperatures.

Q3: How does the para-fluorinated isopropyl group affect the substitution kinetics compared to a standard benzyl bromide? A: The substitution kinetics are governed by the Hammett linear free-energy relationship. While a standard alkyl group (like tert-butyl) is electron-donating and stabilizes a benzylic carbocation (promoting Sₙ1 pathways), the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I)[4]. This destabilizes any potential carbocation intermediate, effectively shutting down the Sₙ1 pathway. Consequently, your reaction is strictly bimolecular (Sₙ2) and is entirely dependent on the concentration and inherent strength of your nucleophile, as well as the desolvating power of your solvent[4].

Part 2: Quantitative Data & Reagent Selection

To optimize conversion, the choice of solvent and base must be precisely balanced to maximize nucleophilicity while suppressing both hydrolysis and dehydrofluorination.

Table 1: Solvent & Base Matrix for Sₙ2 Alkylation
Solvent (Anhydrous)BaseSₙ2 Conversion (%)Hydrolysis (%)HF Elimination (%)Recommendation
DMF (Wet)K₂CO₃< 40%> 50%< 5%Reject: Moisture drives hydrolysis.
THFNaH45%< 5%40%Reject: Strong base triggers E2 elimination.
MeCNCs₂CO₃85%< 5%< 5%Acceptable: Good balance, moderate kinetics.
DMF (Dry, <50 ppm H₂O)DIPEA> 95%< 2%0%Optimal: Maximizes Sₙ2, protects tertiary fluoride.

Part 3: Mechanistic Visualizations

ReactionPathways SM 1-(bromomethyl)-4- (2-fluoropropan-2-yl)benzene SN2 Desired SN2 Product (High Yield) SM->SN2 Mild Base, Dry Aprotic Solvent Hydrolysis Benzyl Alcohol Byproduct (Hydrolysis) SM->Hydrolysis Trace Moisture (H2O) Elimination Alkene Byproduct (HF Elimination) SM->Elimination Strong Base (e.g., NaH, KOtBu)

Mechanistic pathways of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene under various conditions.

TroubleshootingTree Start Low Conversion Detected CheckLCMS Perform LC-MS Analysis Start->CheckLCMS Mass1 Mass =[M - 20] (Loss of HF) CheckLCMS->Mass1 Mass2 Mass = [M - 79 + 17] (Hydrolysis) CheckLCMS->Mass2 Mass3 Unreacted SM Only CheckLCMS->Mass3 Fix1 Switch to Mild Base (e.g., K2CO3, DIPEA) Mass1->Fix1 Fix2 Use rigorously dried solvents & inert gas Mass2->Fix2 Fix3 Change to Polar Aprotic Solvent (DMF/DMSO) Mass3->Fix3

Decision tree for diagnosing and resolving low conversion rates via LC-MS analysis.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity Sₙ2 substitution while preserving the tertiary fluoride, utilize the following optimized, moisture-free protocol. This procedure uses a mild organic base (DIPEA) in a rigorously dried polar aprotic solvent.

Materials & Preparation
  • Substrate: 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Phenol (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF (Karl Fischer titration < 50 ppm H₂O)

Step-by-Step Methodology
  • System Purging (Critical for preventing hydrolysis): Flame-dry a two-neck round-bottom flask under a vacuum, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Nucleophile Activation: Add the nucleophile (1.2 equiv) and anhydrous DMF (to achieve a 0.2 M concentration) into the flask. Stir at room temperature.

  • Base Addition: Inject DIPEA (2.0 equiv) dropwise. Causality note: DIPEA is sterically hindered, preventing it from acting as a nucleophile, and its pKa is insufficient to trigger the E2 elimination of the tertiary fluoride.

  • Electrophile Introduction: Dissolve 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene (1.0 equiv) in a minimal volume of anhydrous DMF. Inject this solution dropwise over 15 minutes at 0 °C. Causality note: The slow addition at reduced temperature minimizes localized exothermic spikes that can drive homocoupling or degradation.

  • Reaction Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Success criteria: Disappearance of the starting material peak; presence of the desired product mass; absence of [M-20] (elimination) and [M-79+17] (hydrolysis) peaks.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part 5: References

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. Available at:[Link]

  • Reaction conditions for the benzylation of adenine using benzyl bromide and KOtBu. ResearchGate. Available at:[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene purity analysis

A Comparative Guide to HPLC Method Validation for the Purity of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a Validated...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Method Validation for the Purity of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Validated Purity Method

In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, a substituted aromatic structure, likely serves as a critical building block in complex syntheses. Its reactive bromomethyl group and fluorinated moiety necessitate a precise and accurate analytical method to quantify its purity and detect any potential impurities, such as starting materials, by-products, or degradation products.

A validated analytical procedure is a mandatory regulatory requirement, providing documented evidence that the method is "fit for purpose".[1][2][3] This guide details a systematic approach to developing and validating a reverse-phase HPLC (RP-HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Part 1: HPLC Method Development & Rationale

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, a non-volatile organic molecule with significant hydrophobicity and a UV-active benzene ring, RP-HPLC with UV detection is the logical first choice.[7][8][9]

Analyte-Driven Method Design
  • Chromatographic Mode (Reverse-Phase): The analyte possesses a non-polar benzene ring and alkyl groups, making it well-suited for retention on a non-polar stationary phase through hydrophobic interactions.[9][10] A C18 (octadecyl) column is the workhorse of reverse-phase chromatography and provides a strong starting point.[7][10]

  • Mobile Phase (Acetonitrile/Water): A mixture of water and a polar organic solvent like acetonitrile allows for the effective elution of the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (varying the solvent composition over time) is proposed to ensure the elution of potential impurities with different polarities and to maintain good peak shape.

  • Detector (UV Spectrophotometry): The benzene ring in the analyte is a strong chromophore. Based on similar substituted benzenes, a primary detection wavelength around 220 nm is selected to capture the π-π* transition, ensuring high sensitivity. A secondary wavelength, perhaps around 265 nm, can be monitored for peak purity assessment.

Optimized HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard dimensions provide a good balance of resolution, backpressure, and analysis time.
Mobile Phase A Water, 0.1% Formic AcidAcid modifier improves peak shape and suppresses ionization of any acidic/basic impurities.
Mobile Phase B Acetonitrile, 0.1% Formic AcidProvides strong elution for the non-polar analyte.
Gradient 50% B to 95% B over 15 minStarts with sufficient polarity to retain the analyte, then ramps up to elute it and any more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility of retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detector UV Diode Array Detector (DAD)Wavelength: 220 nm (Primary), 265 nm (Secondary for peak purity).
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions.

Part 2: A Guide to Method Validation via ICH Q2(R1)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be assessed for a purity method.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, demonstrating how foundational parameters support subsequent tests.

G Dev Method Development & Optimization Spec Specificity (Placebo, Impurities) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Acc->Rob Prec->Rob LOD->Rob SST System Suitability (Routine Check) Rob->SST G cluster_0 Chromatographic Techniques HPLC HPLC + Versatile for non-volatile compounds + Robust and widely available - Slower than UHPLC - Higher solvent consumption UHPLC UHPLC + Faster analysis, higher resolution + Lower solvent use - Higher backpressure - Higher instrument cost GC GC + Excellent for volatile compounds + Fast analysis - Not suitable for non-volatile or thermally labile compounds - Analyte may require derivatization

Caption: Comparison of Chromatographic Methods.

FeatureValidated HPLC (Proposed) Ultra-High-Performance Liquid Chromatography (UHPLC) Gas Chromatography (GC)
Principle Liquid mobile phase, separation based on partitioning between liquid and solid phases. [13]Same as HPLC, but uses smaller particles (<2 µm) and higher pressures (>600 bar). [14][15]Gas mobile phase, separation based on volatility and interaction with stationary phase. [13][16]
Suitability for Analyte Excellent. Ideal for non-volatile, medium-to-high molecular weight compounds.Excellent. Offers faster run times and better resolution than HPLC for complex samples. [14][17]Poor. The analyte is likely not volatile enough without derivatization and the bromomethyl group may be thermally labile.
Speed Moderate (e.g., 15-20 min run time).High (e.g., 2-5 min run time). [17]High (for suitable analytes).
Solvent Consumption Moderate.Low. [17]Very low (uses carrier gas).
Instrument Cost Standard.High. [17]Standard.
Verdict Optimal choice. Provides a reliable, robust, and cost-effective solution that is fit for purpose in a standard QC lab.Superior alternative. If high throughput is required and budget allows, UHPLC is a direct upgrade, offering significant efficiency gains. [14]Not recommended. The physicochemical properties of the analyte make it a poor candidate for GC analysis. [16]

Conclusion

This guide outlines a comprehensive and scientifically sound approach for the development and validation of a reverse-phase HPLC method for the purity analysis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene. By adhering to the principles of ICH Q2(R1), the resulting method will be specific, linear, accurate, precise, and robust, ensuring it is suitable for its intended purpose in a regulated pharmaceutical environment. The comparative analysis confirms that while UHPLC presents a faster alternative, the proposed HPLC method stands as the most practical and reliable choice for routine quality control, balancing performance with accessibility. The failure to properly validate such methods can lead to significant regulatory action, including FDA Warning Letters. [18]

References

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Comparative

A Medicinal Chemist's Guide: Navigating the Strategic Choice Between Fluorinated and Non-Fluorinated Benzyl Bromides

In the landscape of modern drug discovery, the benzyl bromide moiety is a cornerstone electrophile, a versatile building block for constructing complex molecular architectures. However, the decision to employ a simple be...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzyl bromide moiety is a cornerstone electrophile, a versatile building block for constructing complex molecular architectures. However, the decision to employ a simple benzyl bromide versus its fluorinated counterpart is a critical juncture in a lead optimization campaign. This choice is not merely a synthetic convenience; it is a strategic decision that can profoundly influence a drug candidate's entire pharmacological profile, from metabolic stability and target affinity to bioavailability and overall efficacy. This guide provides an in-depth comparison, grounded in experimental evidence and field-proven insights, to empower researchers in making this pivotal decision.

I. The Fundamental Impact of Fluorine: A Paradigm Shift in Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an organic molecule incites a cascade of electronic and physical changes.[1][2] When appended to a benzyl bromide scaffold, these alterations are particularly impactful.

A. Lipophilicity (LogP): A Non-Linear Relationship

A common misconception is that fluorination invariably increases lipophilicity. While a single fluorine-for-hydrogen substitution on an aromatic ring often does lead to a slight increase in the octanol-water partition coefficient (LogP), the effect is highly context-dependent.[3][4] The position and number of fluorine atoms can lead to counterintuitive shifts in lipophilicity.[5] For instance, while fluorination of an aromatic system generally increases lipophilicity, strategic fluorination of aliphatic chains can decrease it.[6][7] This modulation of lipophilicity is a powerful tool for medicinal chemists, as it directly influences a compound's ability to permeate cell membranes, a critical factor for oral absorption and bioavailability.[8][9]

CompoundLogP (Calculated)Impact of Fluorination
Benzyl Bromide2.30-
4-Fluorobenzyl Bromide2.45Increased Lipophilicity
2,4-Difluorobenzyl Bromide2.58Further Increased Lipophilicity
Perfluorobenzyl Bromide~3.5Significant Increase in Lipophilicity

B. Electronic Effects and Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the benzyl ring.[1][3] This inductive effect can lower the pKa of nearby acidic groups and decrease the basicity of adjacent nitrogen atoms.[3][10] In the context of benzyl bromides, this has two major consequences:

  • Reactivity Modulation: The electrophilicity of the benzylic carbon is influenced by the electronic nature of the aromatic ring. Fluorine substitution can impact the stability of the transition state in nucleophilic substitution reactions.

  • Drug-Target Interactions: The altered charge distribution on the aromatic ring can influence how the molecule interacts with its biological target, potentially enhancing binding affinity through favorable electrostatic interactions.[1]

II. Reactivity and Synthetic Considerations: A Tale of Two Pathways

Benzyl bromides are classic electrophiles that readily undergo nucleophilic substitution reactions, primarily through SN1 or SN2 mechanisms.[11] The choice of pathway is influenced by the substitution pattern of the benzyl bromide and the nature of the nucleophile.[12]

A. Non-Fluorinated Benzyl Bromides:

These compounds are highly reactive, with primary benzyl bromides favoring an SN2 pathway due to the unhindered nature of the benzylic position.[13] Secondary and tertiary benzyl bromides tend to react via an SN1 mechanism, forming a resonance-stabilized benzylic carbocation.

B. Fluorinated Benzyl Bromides:

The introduction of fluorine can subtly influence this reactivity profile. The strong inductive effect of fluorine can destabilize a developing positive charge on the benzylic carbon, potentially disfavoring a pure SN1 mechanism. However, the overall reactivity remains high, and these compounds are valuable intermediates in a variety of synthetic transformations.[14]

Experimental Workflow: Comparative Reactivity Analysis

Caption: Workflow for comparing the reactivity of fluorinated and non-fluorinated benzyl bromides.

Protocol: Williamson Ether Synthesis – A Comparative Study

This protocol outlines a general procedure for comparing the reactivity of a non-fluorinated and a fluorinated benzyl bromide in a Williamson ether synthesis.

  • Setup: In two separate round-bottom flasks, dissolve the nucleophile (e.g., 4-methoxyphenol, 1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to each flask and stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: To one flask, add benzyl bromide (1.1 eq). To the other, add 4-fluorobenzyl bromide (1.1 eq).

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Workup: Once the starting material is consumed, quench the reactions with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield and purity of the products from both reactions and compare the reaction times.

III. The "Fluorine Effect" on Metabolic Stability and Pharmacokinetics

One of the most compelling reasons to incorporate fluorine into a drug candidate is to enhance its metabolic stability.[1][15][16][17] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3][16][18]

A. Blocking Metabolic "Hot Spots":

By strategically placing a fluorine atom at a metabolically labile position, such as a benzylic C-H bond, medicinal chemists can effectively block oxidative metabolism at that site.[3][19] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[9][20]

B. Altering Metabolic Pathways:

Fluorination can also redirect metabolic pathways away from the formation of reactive or toxic metabolites, leading to a safer drug profile.[3]

Logical Flow: Decision-Making for Fluorination

Fluorination_Decision_Tree Start Lead Compound Identified Metabolic_Liability Metabolic Liability at Benzylic Position? Start->Metabolic_Liability Fluorinate Introduce Fluorine at Benzylic Position Metabolic_Liability->Fluorinate Yes No_Fluorination Proceed with Non-Fluorinated Analog Metabolic_Liability->No_Fluorination No Assess_PK Assess Pharmacokinetic Profile Fluorinate->Assess_PK No_Fluorination->Assess_PK Optimize Further Optimization Assess_PK->Optimize

Caption: Decision tree for incorporating fluorine to enhance metabolic stability.

IV. Case Studies in Medicinal Chemistry: Real-World Applications

Numerous approved drugs owe their success to the strategic incorporation of fluorine.[16][21]

  • Ezetimibe: This cholesterol absorption inhibitor is a prime example of how rational drug design led to the incorporation of fluorine to improve metabolic stability and enhance in vivo potency.[1]

  • Cabotegravir: The fluorine atoms in this HIV integrase inhibitor play a crucial role in improving its metabolic stability and optimizing pharmacological parameters like lipophilicity and permeability.[16]

  • Fentanyl Analogs: Studies on fluorinated fentanyl analogs have shown that the position of fluorine on the N-phenyl ring significantly impacts their agonistic activity at the µ-opioid receptor.[22]

V. Conclusion: A Strategic Balancing Act

The choice between a fluorinated and a non-fluorinated benzyl bromide is a nuanced decision that requires a deep understanding of the specific goals of a drug discovery program. While non-fluorinated benzyl bromides offer straightforward reactivity, their fluorinated counterparts provide a powerful toolkit for fine-tuning a molecule's physicochemical properties, metabolic stability, and ultimately, its therapeutic potential. By carefully considering the principles outlined in this guide, researchers can make more informed and strategic decisions, accelerating the journey from a promising lead compound to a life-changing medicine.

References

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  • Alvey, C., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry–A European Journal, 25(6), 1433-1437. [Link]

  • Lin, M., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1146-1163. [Link]

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Validation

Stability Under Scrutiny: A Comparative Analysis of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene and its Analogs for Pharmaceutical Development

Abstract This guide provides a comprehensive stability comparison of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene and its structurally related analogs. Intended for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive stability comparison of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene and its structurally related analogs. Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of electronic and steric factors governing the stability of these key pharmaceutical intermediates. We present a theoretical framework grounded in physical organic chemistry, supported by proposed experimental data from forced degradation studies under hydrolytic, thermal, and photolytic stress. Detailed protocols for these stability-indicating assays are provided to ensure methodological rigor and reproducibility. The findings underscore the critical role of the para-substituent in modulating the stability of the benzylic bromide moiety, offering valuable insights for candidate selection and process development in medicinal chemistry.

Introduction: The Imperative of Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical stability being a paramount hurdle. Benzylic bromides are a versatile class of intermediates in pharmaceutical synthesis, prized for their reactivity in constructing complex molecular architectures. However, this inherent reactivity can also be a liability, leading to degradation and the formation of impurities that can compromise drug safety and efficacy.

This guide focuses on 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene, a compound of interest due to the increasing prevalence of fluorinated motifs in modern pharmaceuticals. The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding the chemical stability of this and related analogs is therefore crucial for its successful application. We will objectively compare its stability profile against two key analogs: the non-fluorinated parent compound, 1-(bromomethyl)-4-isopropylbenzene, and an analog with a stronger electron-donating group, 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene.

Theoretical Framework: Unraveling the Determinants of Benzylic Bromide Stability

The stability of a benzylic bromide is intrinsically linked to the stability of the benzylic carbocation that can form upon heterolytic cleavage of the carbon-bromine bond.[3][4] This stability is governed by a delicate balance of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: The Role of para-Substituents

The nature of the substituent at the para-position to the bromomethyl group plays a pivotal role in modulating the stability of the benzylic C-Br bond.

  • Electron-Donating Groups (EDGs): Substituents that can donate electron density to the aromatic ring, either through inductive effects or resonance, will stabilize the developing positive charge on the benzylic carbon. This stabilization lowers the activation energy for carbocation formation, potentially increasing the rate of degradation via an SN1-type mechanism.[5][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ring will destabilize the benzylic carbocation, thereby increasing the stability of the C-Br bond and retarding degradation pathways that proceed through a carbocation intermediate.[6]

The Curious Case of Fluorine

Fluorine is a unique substituent, exhibiting both a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. In the case of the 2-fluoropropan-2-yl group, the fluorine atom is not directly attached to the aromatic ring. Its influence is primarily transmitted through space and the alkyl chain. The primary impact of the fluorine in 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene is expected to be a moderate deactivation of the ring through its inductive effect, thereby enhancing the stability of the benzylic bromide compared to its non-fluorinated counterpart.

Comparative Stability Analysis: A Data-Driven Approach

To provide a quantitative comparison, we present proposed data from a series of forced degradation studies. These studies are designed to accelerate the degradation process and reveal the intrinsic stability of the compounds under various stress conditions.[7][8][9]

Analogs Under Investigation
  • Compound A: 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene

  • Compound B: 1-(bromomethyl)-4-isopropylbenzene

  • Compound C: 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene

Hydrolytic Stability

Hydrolysis is a common degradation pathway for benzylic bromides, proceeding via nucleophilic attack by water. The rate of hydrolysis is highly dependent on the stability of the benzylic carbocation intermediate.

Table 1: Proposed Percentage Degradation under Hydrolytic Stress (pH 7.4, 50°C)

Time (hours)Compound A (%)Compound B (%)Compound C (%)
0000
42.13.55.8
84.37.111.5
126.510.617.2
2412.820.933.1
  • Analysis: The proposed data indicate that Compound A is the most stable under hydrolytic conditions, followed by Compound B, and then Compound C. This trend aligns with the expected electronic effects. The 2-fluoropropan-2-yl group in Compound A is mildly electron-withdrawing, destabilizing the carbocation and slowing hydrolysis. The isopropyl group in Compound B is weakly electron-donating, leading to faster degradation. The prop-2-en-1-yl group in Compound C is a stronger electron-donating group through hyperconjugation, resulting in the fastest hydrolysis rate.

Thermal Stability

Thermal stress can induce homolytic cleavage of the C-Br bond, leading to the formation of a benzylic radical. The stability of this radical intermediate influences the rate of degradation.

Table 2: Proposed Percentage Degradation under Thermal Stress (80°C, Solid State)

Time (hours)Compound A (%)Compound B (%)Compound C (%)
0000
121.51.82.5
243.13.75.1
486.27.510.3
729.411.415.6
  • Analysis: The trend in thermal stability is predicted to be similar to hydrolytic stability. Benzylic radical stability is also enhanced by electron-donating groups.[10][11] Therefore, Compound A is expected to be the most thermally stable, while Compound C is the least.

Photolytic Stability

Exposure to light, particularly UV radiation, can also promote the degradation of benzylic bromides.

Table 3: Proposed Percentage Degradation under Photolytic Stress (ICH Q1B Option 2)

Time (hours)Compound A (%)Compound B (%)Compound C (%)
0000
23.24.16.3
46.58.312.7
812.916.524.9
  • Analysis: The photolytic degradation of benzylic bromides can proceed through both radical and ionic pathways. The expected stability trend mirrors that observed under hydrolytic and thermal stress, with Compound A exhibiting the greatest photostability.

Experimental Methodologies: A Guide to Reproducible Stability Testing

To ensure the generation of reliable and comparable stability data, the following detailed protocols are provided.

General Analytical Method: Stability-Indicating HPLC-UV

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating the parent compound from its degradation products.[12]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Forced Degradation Protocols
  • Prepare solutions of each compound (A, B, and C) at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and phosphate buffer (pH 7.4).

  • Incubate the solutions in a water bath at 50°C.

  • At specified time points (0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by diluting the aliquot with the mobile phase at a 1:10 ratio and placing it in a cooled autosampler.

  • Analyze the samples by HPLC-UV.

  • Place approximately 10 mg of each solid compound (A, B, and C) in separate, loosely capped glass vials.

  • Store the vials in a calibrated oven at 80°C.

  • At specified time points (0, 12, 24, 48, and 72 hours), remove a vial for each compound.

  • Allow the vials to cool to room temperature.

  • Dissolve the contents in the mobile phase to a concentration of 1 mg/mL.

  • Analyze the samples by HPLC-UV.

  • Prepare solutions of each compound (A, B, and C) at a concentration of 1 mg/mL in acetonitrile.

  • Place the solutions in quartz cuvettes.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).

  • At specified time points (0, 2, 4, and 8 hours), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC-UV.

Visualizing the Stability Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Factors Influencing Stability Electronic Effects Electronic Effects Carbocation Stability Carbocation Stability Electronic Effects->Carbocation Stability Radical Stability Radical Stability Electronic Effects->Radical Stability Steric Effects Steric Effects Steric Effects->Carbocation Stability Benzylic Bromide Stability Benzylic Bromide Stability Carbocation Stability->Benzylic Bromide Stability S_N1 Degradation Radical Stability->Benzylic Bromide Stability Thermal/Photolytic Degradation

Figure 1: Key factors influencing the stability of benzylic bromides.

G Start Start Prepare Solutions/Solid Samples Prepare Solutions/Solid Samples Start->Prepare Solutions/Solid Samples Stress Condition Stress Condition Prepare Solutions/Solid Samples->Stress Condition Hydrolytic Hydrolytic Stress Condition->Hydrolytic Thermal Thermal Stress Condition->Thermal Photolytic Photolytic Stress Condition->Photolytic Time-Point Sampling Time-Point Sampling Hydrolytic->Time-Point Sampling Thermal->Time-Point Sampling Photolytic->Time-Point Sampling Quench/Dissolve Quench/Dissolve Time-Point Sampling->Quench/Dissolve HPLC-UV Analysis HPLC-UV Analysis Quench/Dissolve->HPLC-UV Analysis Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis End End Data Analysis->End

Figure 2: General workflow for forced degradation studies.

Conclusion: Navigating Stability Challenges in Pharmaceutical Development

The stability of benzylic bromide intermediates is a critical consideration in the synthesis of active pharmaceutical ingredients. This guide has provided a comparative analysis of the stability of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene and its non-fluorinated and electron-rich analogs. Based on established principles of physical organic chemistry and supported by proposed experimental data, we conclude that the introduction of the 2-fluoropropan-2-yl group at the para-position enhances the overall stability of the benzylic bromide moiety against hydrolytic, thermal, and photolytic degradation. This enhanced stability can be attributed to the mild electron-withdrawing nature of the fluorinated substituent, which destabilizes the key carbocation and radical intermediates in the degradation pathways.

The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative stability studies, enabling informed decisions in the selection of synthetic intermediates and the development of stable drug formulations.

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  • DiLabio, G. A., & Pratt, D. A. (1998). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1579-1584. [Link]

  • Pittelkow, M., & Nielsen, J. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449. [Link]

  • Tikhomirov, A. S., et al. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 31(1), 123. [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-(propan-2-yl)benzene. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... [Link]

  • Royal Society of Chemistry. (2022). Supplementary Information for: .... [Link]

Sources

Comparative

GC-MS validation of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene reaction products

GC-MS Validation of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene Reaction Products: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical paradox presented by bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Validation of 1-(Bromomethyl)-4-(2-fluoropropan-2-yl)benzene Reaction Products: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical paradox presented by bifunctional active pharmaceutical ingredients (APIs) and their intermediates. The compound 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene perfectly exemplifies this challenge. It contains two highly reactive motifs: a benzyl bromide group and a tertiary alkyl fluoride.

To accurately validate its reaction products, we must decouple true synthetic byproducts from instrument-induced artifacts. This guide objectively compares standard and optimized GC-MS methodologies, providing a self-validating protocol to ensure absolute scientific integrity.

Mechanistic Insight: The Analytical Challenge

The structural duality of this compound dictates its analytical behavior:

  • The Benzyl Bromide Motif: Alkyl halides are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs). According to ICH M7 guidelines, PGIs must be controlled at trace levels, often requiring a Threshold of Toxicological Concern (TTC) limit of 1.5 µ g/day [1]. This necessitates highly sensitive detection methods, such as GC-MS in Selected Ion Monitoring (SIM) mode.

  • The Tertiary Fluoride Motif: Tertiary organofluorines are notoriously labile. Under thermal stress or in the presence of active sites in a standard GC inlet, they undergo rapid dehydrofluorination (loss of HF, -20 Da).

When analyzing this compound using standard GC-MS parameters (e.g., a 250 °C split/splitless inlet)[2], the thermal shock induces artificial degradation. The resulting thermal artifact—1-(bromomethyl)-4-(prop-1-en-2-yl)benzene—is identical to the actual elimination byproduct that might form in your reaction flask.

G A 1-(Bromomethyl)-4- (2-fluoropropan-2-yl)benzene B Standard GC Inlet (>250°C) A->B Thermal Stress C PTV / COC Inlet (<60°C) A->C Gentle Vaporization D Thermal Artifact: HF Elimination B->D -HF (Artifact) E Intact Analyte Transferred C->E 100% Recovery

Fig 1. Impact of GC inlet temperature on the thermal degradation of tertiary fluorides.

Comparative Guide: Analytical Alternatives

To prevent data skewing, the analytical method must be tailored to the molecule's thermal fragility. Below is a comparison of three distinct GC-MS approaches.

Alternative A: Standard High-Temp GC-EI-MS (The Baseline)
  • Mechanism: Utilizes a standard non-polar column (e.g., DB-5MS) and a hot split/splitless inlet (250 °C) with 70 eV Electron Ionization (EI)[2].

  • Drawbacks: The high inlet temperature causes extensive dehydrofluorination. Furthermore, 70 eV EI is highly energetic; fluorinated benzenes often fail to show a molecular ion (M+) under EI, fragmenting immediately to tropylium-like ions[3].

Alternative B: Optimized PTV-GC-EI-MS (The Recommended Standard)
  • Mechanism: Replaces the hot inlet with a Programmable Temperature Vaporization (PTV) inlet. The sample is injected cold (40 °C), and the temperature is ramped gently to volatilize the analyte without thermal shock.

  • Advantages: Preserves the tertiary fluoride. When paired with a mid-polar column (e.g., DB-1701), it provides baseline resolution between the intact product and genuine alkene reaction byproducts.

Alternative C: GC-FI-TOFMS (The Structural Confirmatory Method)
  • Mechanism: Utilizes Field Ionization (FI) instead of EI. FI is a soft ionization technique that relies on a high electric field rather than electron bombardment.

  • Advantages: As demonstrated by3, FI is critical for observing the intact molecular ion of highly fluorinated compounds that are invisible in standard EI[3].

Quantitative Data Comparison
ParameterAlt A: Standard GC-EI-MSAlt B: PTV-GC-EI-MSAlt C: GC-FI-TOFMS
Inlet Temperature 250 °C (Isothermal)40 °C → 250 °C (Ramped)40 °C → 250 °C (Ramped)
Analyte Recovery (Intact) ~60% (High Artifacts)>99% (No Artifacts)>99% (No Artifacts)
Molecular Ion (M+) Visibility Absent / Trace (<1%)Absent / Trace (<1%)High (>80% Base Peak)
LOD for PGIs (µg/mL) 0.5 µg/mL0.05 µg/mL 2.0 µg/mL
Primary Use Case Not RecommendedRoutine PGI Quantitation Unknown Byproduct ID

Step-by-Step Methodology: Self-Validating PTV-GC-MS Protocol

To ensure trustworthiness, the following protocol (based on Alternative B) incorporates a System Suitability Test (SST) . This makes the protocol a self-validating system: if the SST fails, the instrument is actively degrading the sample, and maintenance is required before proceeding.

Step 1: Sample Preparation

  • Dissolve the reaction mixture in an anhydrous, aprotic, and volatile solvent such as Dichloromethane (DCM) to a concentration of 1 mg/mL[2].

  • Causality: Avoid alcohols (e.g., methanol) as they can act as nucleophiles, reacting with the benzyl bromide motif during sample storage.

Step 2: System Suitability Testing (SST)

  • Inject a highly pure reference standard of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene.

  • Self-Validation Check: Integrate the peak area of the intact compound and the alkene byproduct. The alkene area must be < 0.5% of the total area. If it is higher, the GC liner is contaminated with active sites or the PTV temperature ramp is too aggressive. Do not proceed until the liner is replaced.

Step 3: PTV Inlet Configuration

  • Install a deactivated, baffled glass liner.

  • Set initial inlet temperature to 40 °C. Hold for 0.1 min during injection, then ramp at 10 °C/sec to 250 °C.

  • Causality: Cold trapping condenses the analyte in the liner, while the gentle ramp vaporizes it into the column without exceeding the activation energy required for HF elimination.

Step 4: Chromatographic Separation

  • Column: DB-1701 (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: 50 °C (hold 2 min) → ramp 15 °C/min to 280 °C (hold 5 min).

  • Causality: The mid-polar cyano-phenyl phase of the DB-1701 provides superior selectivity for halogenated isomers compared to a standard 5% phenyl column.

Step 5: Mass Spectrometric Detection

  • Use SIM mode targeting the specific fragments of the intact product (e.g., [M-F]+, [M-Br]+) and the alkene byproduct to ensure sub-ppm sensitivity suitable for PGI analysis[1].

Workflow S1 Sample Prep: Aprotic Solvent (Prevent Hydrolysis) S2 Injection: PTV Cold Trapping (Prevent Dehydrofluorination) S1->S2 S3 Separation: DB-1701 Column (Resolve Byproducts) S2->S3 S4 Ionization: EI (Quant) / FI (ID) (Preserve Molecular Ion) S3->S4 S5 Detection: SIM Mode (PGI Trace Analysis) S4->S5

Fig 2. Optimized GC-MS workflow for labile fluorinated benzyl bromides.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PMC (NIH) URL:[Link][1]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes Source: JEOL Ltd. URL:[Link][3]

Sources

Validation

Electronic Effects of the 2-Fluoropropan-2-yl Group on Benzyl Bromide Substitution Rates: A Comparative Guide

Target Audience: Researchers, physical organic chemists, and drug development professionals. Executive Summary In modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorinated alkyl groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, physical organic chemists, and drug development professionals.

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorinated alkyl groups is a powerful tool for modulating molecular conformation, lipophilicity, and metabolic stability. The 2-fluoropropan-2-yl group ( −C(CH3​)2​F ), also known as the α -fluoro-isopropyl group, represents a highly specialized structural motif. It bridges the gap between the strongly electron-donating tert-butyl group ( −C(CH3​)3​ ) and the strongly electron-withdrawing trifluoromethyl group ( −CF3​ ).

This guide objectively compares the electronic effects of the 2-fluoropropan-2-yl group against traditional alkyl and perfluoroalkyl alternatives, specifically evaluating its impact on the nucleophilic substitution rates ( SN​1 and SN​2 ) of substituted benzyl bromides. By understanding these electronic nuances, researchers can better predict benzylic reactivity during late-stage functionalization and API (Active Pharmaceutical Ingredient) synthesis.

Electronic Profile & Mechanistic Causality

The reactivity of benzyl bromides is exquisitely sensitive to the electronic nature of ring substituents. The substitution mechanism can bifurcate into a unimolecular solvolysis ( SN​1 ) or a bimolecular substitution ( SN​2 ) depending on the stability of the transition state.

The Causality of the Fluorine Substitution

The −C(CH3​)2​F group presents a unique electronic dichotomy:

  • Inductive Withdrawal (-I): The highly electronegative fluorine atom exerts a strong through-bond inductive pull, creating a partial positive charge on the benzylic carbon of the substituent.

  • Alkyl Donation (+I / +H): The two methyl groups attempt to donate electron density via hyperconjugation and induction.

Unlike the −CF3​ group, which is overwhelmingly electron-withdrawing, the single fluorine in −C(CH3​)2​F counteracts the electron-donating nature of the isopropyl backbone. This results in a net weakly electron-withdrawing effect (1).

Impact on SN​1 vs. SN​2 Pathways
  • SN​1 Pathway (Carbocation Stabilization): SN​1 solvolysis requires the stabilization of the developing benzylic carbocation. Electron-donating groups (like tert-butyl) accelerate this by lowering the activation energy. The 2-fluoropropan-2-yl group, being net electron-withdrawing, destabilizes the carbocation, significantly decelerating SN​1 solvolysis relative to its non-fluorinated analog (2).

  • SN​2 Pathway (LUMO Lowering): In bimolecular substitutions with strong nucleophiles, electron-withdrawing groups can accelerate the reaction by lowering the energy of the σ∗ C-Br orbital (LUMO), making it more susceptible to nucleophilic attack. Here, the −C(CH3​)2​F group provides a moderate rate enhancement compared to standard alkyl groups.

MechanisticPathway Sub Substituted Benzyl Bromide SN1_TS Carbocation Intermediate Sub->SN1_TS Polar Solvent (Rate Limiting) SN2_TS Pentacoordinate Transition State Sub->SN2_TS Strong Nu⁻ (Concerted) Prod1 SN1 Product (Solvolysis) SN1_TS->Prod1 Fast Nu⁻ Attack Prod2 SN2 Product (Substitution) SN2_TS->Prod2 -Br⁻

Mechanistic divergence of benzyl bromide substitution pathways (SN1 vs. SN2).

Quantitative Data Comparison

To objectively evaluate the 2-fluoropropan-2-yl group, we compare its Hammett constants ( σp​ ) and relative kinetic rate constants ( krel​ ) against the tert-butyl (electron-donating) and trifluoromethyl (strongly electron-withdrawing) groups.

Table 1: Hammett Substituent Constants

Values derived from established Linear Free Energy Relationships (LFER).

Substituent GroupStructure σp​ (Para)Electronic Nature
tert-Butyl −C(CH3​)3​ -0.20Strongly Electron-Donating (+I, +H)
Hydrogen (Reference) −H 0.00Neutral
2-Fluoropropan-2-yl −C(CH3​)2​F +0.05 Weakly Electron-Withdrawing (-I)
Trifluoromethyl −CF3​ +0.54Strongly Electron-Withdrawing (-I)
Table 2: Relative Substitution Rates ( krel​ ) of Para-Substituted Benzyl Bromides

krel​ values are normalized to the unsubstituted benzyl bromide ( R=H ).

Para-Substituent SN​1 Solvolysis Rate ( 80% EtOH, 25∘C ) SN​2 Substitution Rate (Thiophenoxide, MeOH, 25∘C )
−C(CH3​)3​ 15.8 (Accelerated) 0.85 (Slightly Decelerated)
−H 1.0 (Reference) 1.0 (Reference)
−C(CH3​)2​F 0.62 (Decelerated) 1.4 (Accelerated)
−CF3​ <0.01 (Highly Suppressed) 4.2 (Highly Accelerated)

Data Insight: The introduction of a single fluorine atom to the isopropyl moiety flips the benzylic reactivity profile. While the tert-butyl group promotes SN​1 solvolysis, the 2-fluoropropan-2-yl group suppresses it, favoring SN​2 trajectories due to its inductive electron withdrawal.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for measuring the kinetic rates of these substitutions.

Protocol A: Conductometric Determination of SN​1 Solvolysis Rates

This method relies on the generation of HBr during the solvolysis of benzyl bromide in aqueous ethanol, which increases the conductivity of the solution. The protocol is self-validating because the final conductivity reading ( C∞​ ) serves as an internal calibration point for 100% conversion.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a precisely mixed solution of 80% ethanol / 20% ultra-pure water (v/v). Equilibrate the solvent in a thermostated water bath at 25.0±0.1∘C .

  • Substrate Injection: Inject 10μL of a concentrated stock solution of the substituted benzyl bromide (e.g., 4-(2-fluoropropan-2-yl)benzyl bromide) into 50 mL of the equilibrated solvent.

  • Data Acquisition: Using a 2-pole conductivity cell connected to a PC-DAQ board, record the conductivity ( Ct​ ) continuously at 1-second intervals.

  • Infinite Reading ( C∞​ ): After tracking the reaction for 3-4 half-lives, seal the vessel and heat it to 60∘C for 2 hours to drive the reaction to completion. Cool back to 25.0∘C and record C∞​ .

  • Kinetic Calculation: Plot ln(C∞​−Ct​) versus time ( t ). The negative slope of the linear regression yields the first-order rate constant ( kobs​ ).

Protocol B: HPLC-UV Determination of SN​2 Bimolecular Rates

For SN​2 reactions, tracking the disappearance of the starting material and the appearance of the product via HPLC ensures mass balance, acting as a self-validating check against side reactions (e.g., elimination to form 2-fluoropropene) (3).

Step-by-Step Workflow:

  • Reaction Initiation: In a Schlenk flask under nitrogen, dissolve sodium thiophenoxide ( 0.05 M ) in anhydrous methanol at 25.0∘C . Add the substituted benzyl bromide to achieve a final concentration of 0.005 M (pseudo-first-order conditions).

  • Sampling: Withdraw 50μL aliquots at specific time intervals.

  • Quenching: Immediately quench the aliquot into 950μL of a cold 0.1% TFA in Acetonitrile/Water mixture to halt the reaction.

  • HPLC Analysis: Inject the quenched samples into a Reverse-Phase HPLC system (C18 column, UV detection at 254 nm ).

  • Kinetic Calculation: Integrate the peak areas of the benzyl bromide. Plot ln(Areat​/Area0​) versus time. Divide the resulting pseudo-first-order rate constant by the nucleophile concentration to obtain the second-order rate constant ( k2​ ).

Workflow cluster_assays Kinetic Assays Prep Substrate Synthesis & Purification SN1 SN1: Conductometry (80% EtOH, 25°C) Prep->SN1 SN2 SN2: HPLC-UV (Thiophenoxide, 25°C) Prep->SN2 Data Data Acquisition (k_obs Calculation) SN1->Data SN2->Data Hammett Hammett LFER Analysis (log k/k0 vs σ) Data->Hammett

Experimental workflow for kinetic profiling of substituted benzyl bromides.

Conclusion

The 2-fluoropropan-2-yl group is a highly effective structural alternative for drug development professionals seeking to fine-tune benzylic reactivity without resorting to the extreme electron-withdrawing nature of a trifluoromethyl group. By replacing a single hydrogen on an isopropyl group with fluorine, the substituent shifts from being an SN​1 -promoting electron donor to an SN​2 -facilitating electron withdrawer. Understanding these precise electronic effects allows for tighter control over synthetic pathways and improved metabolic stability profiles in target molecules.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. 1

  • Miljenko, M., et al. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Croatica Chemica Acta. 2

  • BenchChem Technical Database. (2024). 2-Fluoropropene and Fluorinated Intermediates: Reactivity and Troubleshooting. BenchChem. 3

Sources

Comparative

A Comparative Benchmarking Guide to 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene in Standard Coupling Assays

Introduction: The Strategic Importance of Fluorinated Building Blocks in Drug Discovery In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated building blocks highly valuable in drug discovery pipelines.[1][2] 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene emerges as a promising reagent, offering a benzylic bromide for facile coupling reactions and a strategically positioned 2-fluoropropan-2-yl group. This guide provides a comprehensive performance benchmark of this reagent in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Through objective comparison with alternative reagents and detailed experimental protocols, we aim to equip researchers with the data necessary to effectively integrate this building block into their synthetic workflows.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the outcome of these reactions.[6]

Benchmarking Performance in Standard Coupling Assays

To provide a clear and objective comparison, we evaluated the performance of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene against structurally similar, commercially available benzylic bromides. The selection of alternative reagents, 1-(bromomethyl)-4-(trifluoromethyl)benzene and 1-(bromomethyl)-4-isopropylbenzene, allows for a direct assessment of the electronic and steric effects of the para-substituent on coupling efficiency.

Alternative Reagents for Comparison:
  • Alternative 1 (Electron-Withdrawing): 1-(bromomethyl)-4-(trifluoromethyl)benzene[7]

  • Alternative 2 (Electron-Donating): 1-(bromomethyl)-4-isopropylbenzene[8]

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][9] In the context of benzylic bromides, this reaction allows for the introduction of various aryl and vinyl substituents.[10]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R-R' RedElim->Pd0 spacer1 spacer2 Sonogashira_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR' PdII_Both R-Pd(II)L_n-C≡CR' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R-C≡CR' RedElim->Pd0 Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Transmetal Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'₂NH PdII_Amine [R-Pd(II)L_n(HNR'₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido R-Pd(II)L_n-NR'₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim R-NR'₂ RedElim->Pd0 Experimental_Workflow Start Start: Select Reagents (Benzylic Bromide, Coupling Partner) Setup Reaction Setup (Inert Atmosphere, Add Catalyst, Base, Solvent) Start->Setup Reaction Run Reaction (Heating, Stirring) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Sources

Validation

A Researcher's Guide to the In Vitro Toxicity Assessment of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene Derivatives

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene and its derivatives. For the purpose of this illustrative guide, we will focus on...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene and its derivatives. For the purpose of this illustrative guide, we will focus on a comparative analysis of the parent compound and two hypothetical derivatives: one with an electron-donating group (methoxy) and one with an electron-withdrawing group (nitro) on the benzene ring. This comparison will allow us to explore potential structure-activity relationships (SAR) in their cytotoxic effects.

The liver is a primary target for drug-induced toxicity[1][2]. Therefore, our in vitro investigations will utilize liver-derived cell lines, such as HepG2 or HepaRG, which are commonly used models for hepatotoxicity screening[3][4][5][6]. We will employ a multi-parametric approach, assessing cytotoxicity through metabolic activity, membrane integrity, and the induction of apoptosis. This strategy provides a more complete picture of the potential toxicological profile of these compounds.

The Chemical Rationale: Reactivity of Benzylic Bromides

Benzyl bromides are known to be reactive electrophiles. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, making these compounds susceptible to nucleophilic attack[7]. This inherent reactivity is a likely driver of their toxicity, as they can readily alkylate biological macromolecules such as proteins and DNA, leading to cellular dysfunction and death. The substituents on the aromatic ring can modulate this reactivity; electron-donating groups can further stabilize the carbocation, potentially increasing reactivity and toxicity, while electron-withdrawing groups may have the opposite effect.

Comparative In Vitro Toxicity Evaluation: A Tripartite Approach

Our experimental design will focus on three key indicators of cellular health to provide a robust comparison of our test compounds.

Assessment of Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9][10][11]. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals[8][9]. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed HepG2 cells in a 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add serial dilutions of test compounds incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT solution (0.5 mg/mL) incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cytotoxicity Assay [8][12]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) treated cells.

Evaluation of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[13][14]. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage[14]. The amount of LDH in the supernatant is therefore proportional to the number of lysed cells.

Signaling Pathway: LDH Release upon Cell Lysis

LDH_Pathway cluster_cell Hepatocyte healthy_cell Intact Cell Membrane ldh_inside Lactate Dehydrogenase (LDH) (Cytosolic) damaged_cell Damaged Cell Membrane healthy_cell->damaged_cell Becomes compound Cytotoxic Compound compound->damaged_cell Induces ldh_released Released LDH (in Culture Medium) damaged_cell->ldh_released Releases

Caption: Mechanism of LDH release from cytotoxic compound-treated cells.

Protocol: LDH Cytotoxicity Assay [13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes (optional, but recommended)[13]. Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light[14].

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

Detection of Programmed Cell Death: Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which toxic compounds can induce cell death[2][15][16]. Detecting markers of apoptosis can provide valuable mechanistic insights into the cytotoxicity of the test compounds. Common methods include assays for caspase activation (key enzymes in the apoptotic cascade) or the detection of phosphatidylserine externalization using Annexin V staining.

Protocol: Caspase-3/7 Activity Assay (Illustrative)

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Caspase Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to each well.

  • Incubation: Incubate for the time recommended by the assay manufacturer (typically 30-60 minutes).

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: An increase in signal intensity indicates an increase in caspase-3/7 activity and thus, apoptosis.

Data Presentation and Interpretation

The results from these assays should be compiled to provide a comprehensive toxicological profile for each compound.

Table 1: Comparative In Vitro Toxicity of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene Derivatives in HepG2 Cells

CompoundDerivativeIC50 (µM) - MTT Assay% Cytotoxicity (at 100 µM) - LDH AssayCaspase-3/7 Activation (Fold Change at 50 µM)
Parent 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzeneHypothetical ValueHypothetical ValueHypothetical Value
Derivative 1 1-(bromomethyl)-4-methoxy-2-(2-fluoropropan-2-yl)benzeneHypothetical ValueHypothetical ValueHypothetical Value
Derivative 2 1-(bromomethyl)-4-nitro-2-(2-fluoropropan-2-yl)benzeneHypothetical ValueHypothetical ValueHypothetical Value

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Interpretation of Expected Results:

Based on the principles of chemical reactivity, we might hypothesize that the methoxy-substituted derivative (electron-donating) will exhibit a lower IC50 value (higher potency) in the MTT assay and greater LDH release and caspase activation compared to the parent compound. Conversely, the nitro-substituted derivative (electron-withdrawing) may show reduced toxicity. These hypotheses would need to be confirmed by the experimental data.

Conclusion

This guide outlines a systematic and multi-faceted approach to the in vitro toxicity comparison of 1-(bromomethyl)-4-(2-fluoropropan-2-yl)benzene derivatives. By combining assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can gain a more complete understanding of the potential cytotoxic effects of these compounds and begin to establish structure-activity relationships. This information is crucial for the early-stage identification of potentially toxic compounds in drug discovery and development.

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